p-Dioxane, methylene-
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylidene-1,4-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-5-4-6-2-3-7-5/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDRRSKRJPTTOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1COCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20291650 | |
| Record name | p-Dioxane, methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3984-19-8 | |
| Record name | p-Dioxane, methylene- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76996 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Dioxane, methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20291650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methylene Dioxane Compounds and Derivatives
Direct Synthesis of 2-Methylene-1,4-Dioxane
The direct formation of the 2-methylene-1,4-dioxane core is a key focus in synthetic chemistry.
Hydrolysis over Heteropolyacids
Research has shown that substituted 1,4-dioxanes can be synthesized through the conversion of allyl β-iodoethers in the presence of heteropolyacids. researchgate.netcyberleninka.ru Specifically, the process involves the alkoxyiodination of certain alkenes to form allyl β-iodoethers, which are then subjected to hydrolysis and intermolecular cyclization catalyzed by heteropolyacids like phosphomolybdic acid (H₃PMo₁₂O₄₀) in an aqueous solution. researchgate.netcyberleninka.ru This method highlights the utility of heteropolyacids as effective catalysts for the cyclization step, leading to the formation of the 1,4-dioxane (B91453) ring structure. researchgate.netcyberleninka.ru While this specific study focuses on aryl-substituted 1,4-dioxanes, the principle of heteropolyacid-catalyzed cyclization of diol precursors is a relevant pathway. researchgate.netcyberleninka.ru Heteropolyacids are also noted as suitable acid catalysts for acetalization reactions in the synthesis of other 1,3-dioxane (B1201747) derivatives. google.com
Mechanisms of Formation in Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules in a single step. acs.orgfrontiersin.org In the context of dioxane synthesis, MCRs can be designed to bring together multiple starting materials to form the target ring system. For instance, the reaction of an aldehyde, a diol, and another reactive species could theoretically construct a methylene-dioxane derivative. The mechanism often involves a series of cascade reactions, where the formation of one bond facilitates the next cyclization or condensation step. beilstein-journals.org While direct MCRs for 2-methylene-1,4-dioxane are not extensively detailed, the principles of MCRs, such as those used in the Groebke–Blackburn–Bienaymé reaction to form heterobicyclic products, demonstrate the potential of this strategy. beilstein-journals.org The key is the careful selection of reactants that will lead to the desired p-dioxane, methylene- structure through a sequence of predictable reaction steps. beilstein-journals.org
Synthesis of Substituted Methylene-Dioxane Derivatives
The synthesis of substituted methylene-dioxane derivatives allows for the introduction of various functional groups onto the core structure, enabling the fine-tuning of its chemical properties.
Acetal (B89532) Halide Condensation Routes
A fundamental approach to synthesizing dioxane derivatives involves the condensation of acetal halides. For example, 2-chloro-1,3-dioxane derivatives can undergo nucleophilic substitution reactions. This method provides a versatile entry point for introducing a range of substituents onto the dioxane ring. The methylene (B1212753) group itself can be introduced at a later stage.
Cyclization of Diol Precursors with Carbonyl Compounds
A widely used and versatile method for forming the dioxane ring is the cyclization of diol precursors with carbonyl compounds. organic-chemistry.orgacs.org This reaction is typically catalyzed by an acid. organic-chemistry.orgacs.org For instance, the reaction of a 1,4-diol with a suitable carbonyl compound in the presence of an acid catalyst leads to the formation of a six-membered cyclic ether. researchgate.net The choice of diol and carbonyl compound determines the substitution pattern of the resulting dioxane. For the synthesis of 2-methylene-1,4-dioxane derivatives, a diol would be reacted with a carbonyl compound that can be converted into the exocyclic methylene group. The reaction conditions, such as temperature and the type of catalyst (e.g., Brønsted or Lewis acids), can be optimized to maximize the yield and selectivity of the desired product. organic-chemistry.org
Table 1: Critical Reaction Variables for Diol Cyclization
| Parameter | Optimal Range | Effect on Yield | Quality Considerations |
|---|---|---|---|
| Temperature | 60-80°C | Maximizes kinetics while minimizing decomposition. | Precise thermal control is required to manage exothermic peaks. |
| Solvent Polarity | ε = 4.0-6.0 (e.g., THF/dioxane) | Balances solubility and stabilizes the transition state. | Aprotic solvents are preferred to prevent unwanted hydrolysis. |
| Catalyst Loading | 1.5-2.5 mol% (Lewis acids) | Accelerates cyclization without promoting side-product formation. | Post-synthesis purification may be needed to remove metal residues. |
Wittig-Type and Controlled Elimination Processes for Methylene Moiety Introduction
The introduction of the exocyclic methylene group is a crucial step in the synthesis of p-Dioxane, methylene- and its derivatives. The Wittig reaction is a powerful and widely used method for converting a carbonyl group into a carbon-carbon double bond. masterorganicchemistry.comnih.gov In this context, a dioxane derivative containing a ketone at the 2-position can be reacted with a phosphonium (B103445) ylide (a Wittig reagent) to form the desired 2-methylene-1,4-dioxane. The reaction is highly reliable for creating the C=C bond. masterorganicchemistry.com
Alternatively, controlled elimination reactions can be employed. This might involve the synthesis of a 2-hydroxymethyl or a 2-halomethyl-1,4-dioxane derivative, followed by a dehydration or dehydrohalogenation reaction, respectively, to generate the exocyclic double bond. These elimination processes must be carefully controlled to avoid side reactions and ensure high yields of the methylene-dioxane product.
Table 2: Comparison of Methylene Introduction Methods
| Method | Reagents | Key Features |
|---|---|---|
| Wittig Reaction | Phosphonium ylide, carbonyl-substituted dioxane | Highly reliable for C=C bond formation. masterorganicchemistry.com |
Palladium-Catalyzed Three-Component Reactions in Dioxane Formation
Palladium-catalyzed three-component reactions represent a powerful strategy for the construction of complex molecules from simple precursors in a single step. In the context of dioxane synthesis, these reactions offer an efficient means to assemble the dioxane ring system. For instance, a novel palladium-catalyzed three-component reaction has been developed to prepare 2-functionalized cyclic ethers, including dioxane derivatives. bohrium.com This method involves the coupling of N-tosylhydrazones, aryl halides, and cyclic ethers, initiated by a radical α-C(sp³)–H activation of the ether. bohrium.com
The reaction proceeds through a plausible mechanism involving the formation of a palladium carbene from the N-tosylhydrazone, which then generates an α-substituted styrene (B11656). A radical initiator abstracts a hydrogen atom from the α-position of 1,4-dioxane, and the resulting radical adds to the β-position of the styrene. bohrium.com Disproportionation of the resulting free radicals affords the desired 2-functionalized dioxane products. bohrium.com Optimization of the reaction conditions identified Pd(OAc)₂ as the most effective catalyst, with Xantphos as the ligand and t-BuOLi as the base. bohrium.com
Another relevant palladium-catalyzed three-component coupling involves 1,1-dibromoalkenes, vinylzinc chloride, and soft nucleophiles to produce 1,3-disubstituted allenes, utilizing 1,4-dioxane as the solvent. nih.gov While not directly forming the dioxane ring, this reaction highlights the utility of dioxane as a solvent in palladium-catalyzed processes, which can be crucial for the synthesis of precursors to more complex dioxane-containing molecules. nih.govnih.gov Similarly, palladium-catalyzed reactions for synthesizing functionalized furans and sulfones often employ 1,4-dioxane as the solvent of choice, demonstrating its broad applicability in facilitating such transformations. nih.govmdpi.comrsc.org For example, a palladium-catalyzed three-component tandem reaction of sulfonyl hydrazones, aryl iodides, and allenes in dioxane leads to functionalized allylic sulfones. rsc.org
Catalytic Cyclodimerization Approaches (e.g., from Epichlorohydrin (B41342) over Metal-Organic Frameworks)
Catalytic cyclodimerization presents a direct route to 1,4-dioxane derivatives. A notable example is the synthesis of 2,5-bis(chloromethyl)-1,4-dioxane (B14712415) through the cyclodimerization of epichlorohydrin. Metal-Organic Frameworks (MOFs) have emerged as effective catalysts for this transformation. mdpi.comsci-hub.sersc.orguum.edu.my
Specifically, Zeolitic Imidazolate Framework-8 (ZIF-8) has been shown to catalyze the cyclodimerization of epichlorohydrin to 2,5-bis(chloromethyl)-1,4-dioxane without the need for a co-catalyst or solvent. colab.ws The catalytic activity of ZIF-8 in this reaction is significantly influenced by structural defects within the MOF. colab.ws The synthesis method of the ZIF-8 catalyst can be tailored to introduce these defects, thereby enhancing its catalytic performance. colab.ws This one-step process, coupled with the economic and easy handling of ZIF-8, makes it an industrially attractive method. colab.ws
Cyclodehydration of 1,n-Diols utilizing Heteropoly Acids
The cyclodehydration of diols is a fundamental method for the synthesis of cyclic ethers, including 1,4-dioxane. Heteropoly acids (HPAs) have been identified as highly efficient and selective catalysts for these reactions. nih.govresearchgate.netwikimedia.orgnih.govroyalsocietypublishing.org
In particular, H₃PW₁₂O₄₀ has been successfully used to catalyze the cyclodehydration of various diols. nih.govresearchgate.netwikimedia.orgnih.gov The synthesis of 1,4-dioxane is achieved through the cyclodehydration of diethylene glycol and triethylene glycol. nih.govresearchgate.netnih.gov Using H₃PW₁₂O₄₀ as the catalyst, diethylene glycol yields 1,4-dioxane with a yield of 85%, while triethylene glycol provides an 89% yield of the same product. nih.gov Polyethylene glycol 200 can also be converted to 1,4-dioxane in an 86% yield using this catalytic system. researchgate.net These reactions are typically conducted under solvent-free conditions. nih.gov The HPA catalyst demonstrates high selectivity, which is often superior to other reported catalyst systems for similar cyclodehydration reactions. nih.govwikimedia.orgnih.gov The use of HPAs offers an environmentally friendly and safe alternative to conventional acid catalysts, which can be corrosive and produce chemical waste. researchgate.netnih.gov
Table 1: Cyclodehydration of Various Diols to 1,4-Dioxane using H₃PW₁₂O₄₀ Catalyst nih.govresearchgate.net
| Substrate | Product | Yield (%) |
| Diethylene glycol | 1,4-Dioxane | 85 |
| Triethylene glycol | 1,4-Dioxane | 89 |
| Polyethylene glycol 200 | 1,4-Dioxane | 86 |
Tandem Knoevenagel Condensation and Michael Addition for Substituted Dioxane-4,6-diones
Substituted 1,3-dioxane-4,6-diones are valuable intermediates in organic synthesis. heteroletters.orgresearchgate.net One effective method for their preparation is the Knoevenagel condensation of aldehydes with 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid). tandfonline.comsigmaaldrich.cn This reaction is often accelerated in the presence of a catalyst. sigmaaldrich.cn
A tandem Knoevenagel condensation-Michael addition sequence provides a pathway to more complex dioxane derivatives. For instance, the reaction of arylmethylidene Meldrum's acids with N,N′-diphenyldithiomalondiamide in the presence of a base leads to the formation of stable Michael adducts. nih.gov Another example involves a tandem Knoevenagel condensation–Michael addition of a pyrazolone (B3327878) nucleophile to an aldehyde-labeled protein, where the pyrazolone first adds via Knoevenagel condensation, followed by a second addition via Michael addition. nih.gov
The synthesis of 5-alkenyl-2,2-pentamethylene-1,3-dioxane-4,6-diones has been achieved through the Knoevenagel condensation of aromatic aldehydes with 2,2-pentamethylene-1,3-dioxane-4,6-dione using CePW₁₂O₄₀ as a catalyst under solvent-free conditions with ultrasonic irradiation. sioc-journal.cn This method provides high yields (87.6% to 94.1%) in short reaction times (20–35 minutes). sioc-journal.cn
Enantioselective Construction of Cyclic Ethers by Aldol-Cyclization Sequences
The enantioselective synthesis of chiral cyclic ethers, including dioxane derivatives, is of significant interest. Aldol-cyclization sequences represent a key strategy for achieving this. Although direct examples for "p-Dioxane, methylene-" are not prevalent in the provided search results, the principles can be inferred from related syntheses.
Enantioselective access to chiral 2-substituted 2,3-dihydrobenzo Current time information in Bangalore, IN.tandfonline.comdioxane derivatives has been accomplished through the Rh-catalyzed asymmetric hydrogenation of benzo[b] Current time information in Bangalore, IN.tandfonline.comdioxine derivatives. acs.org This method employs specific phosphine (B1218219) ligands (ZhaoPhos) to achieve high yields and excellent enantioselectivities (up to >99% ee). acs.org
Furthermore, an enantioselective synthesis of a dioxane homo-sugar analog has been reported, starting from (2R,3R)-dimethyl tartrate. mdpi.com The key 1,4-dioxane ring was formed and subsequently elaborated into homo-N-nucleoside analogs. mdpi.com Another approach involves the kinetic resolution of racemic 1,3-alkanediols via an oxazaborolidinone-mediated enantioselective ring-cleavage of their acetal derivatives, which can be applied to the asymmetric desymmetrization of meso-1,3-polyols to construct chiral polyol chains. nih.gov
Catalytic Systems in Methylene-Dioxane and Derivative Synthesis
Brønsted and Lewis Acid Catalysis
Both Brønsted and Lewis acids are fundamental catalysts in the synthesis of 1,4-dioxane and its derivatives. organic-chemistry.org Their roles are crucial in various synthetic strategies, including cyclization and acetalization reactions. nih.govorganic-chemistry.org
Brønsted Acid Catalysis: Brønsted acids, such as toluenesulfonic acid, are standard catalysts for the preparation of 1,3-dioxanes and 1,3-dioxolanes from carbonyl compounds and diols. organic-chemistry.org In the context of 1,4-dioxane synthesis, heteropoly acids (HPAs) like H₃PW₁₂O₄₀ function as potent Brønsted acid catalysts in the cyclodehydration of diols like diethylene glycol. researchgate.netnih.gov Protons from the HPA act as the Brønsted acid sites, promoting the acid-catalyzed dehydration reaction. researchgate.net
Lewis Acid Catalysis: Lewis acids are also widely employed. For example, the synthesis of 1,3-dioxane-4,6-diones from malonic acid and ketones can be catalyzed by boric acid. heteroletters.org In some systems, Lewis acids can work synergistically with Brønsted acids. The synthesis of 1,4-dioxane from the dimerization of oxirane (ethylene oxide) over a ZrO₂/TiO₂ catalyst highlights this synergy. mdpi.com On the catalyst surface, both Brønsted and Lewis acid sites are present, with the Brønsted acidity potentially arising from trace amounts of water. mdpi.com This combination of acid sites significantly enhances the conversion of ethylene (B1197577) oxide and the selectivity towards 1,4-dioxane, achieving 100% conversion and 86.2% selectivity at 75 °C. mdpi.com The proposed mechanism involves the cooperative action of both acid types to facilitate the ring-opening and subsequent dimerization of ethylene oxide. mdpi.com
Photochemical Acetalization Methods
Photochemical acetalization has emerged as a powerful technique for the synthesis of 1,3-dioxanes and related cyclic acetals under neutral conditions, providing an alternative to traditional acid-catalyzed methods. organic-chemistry.org This approach is particularly valuable for protecting a wide array of aromatic, heteroaromatic, and aliphatic aldehydes, including those that are sensitive to acid. organic-chemistry.orgresearchgate.net
A prominent method involves the use of an organic dye, Eosin Y, as a photocatalyst. organic-chemistry.orgresearchgate.net The reaction is typically induced by low-energy visible light, such as that from a 3W green LED. researchgate.net This process is believed to proceed through the in situ generation of acidic species, which then catalyze the acetalization. researchgate.net Mechanistic studies suggest that the process may involve a photogenerated radical cationic species that reacts with aldehydes to form protonated carbonyl compounds, which subsequently undergo acetalization. researchgate.net The versatility of Eosin Y as a photocatalyst in these reactions highlights its broad applicability for various aldehydes and alcohols. researchgate.net
The proposed general mechanism for Eosin Y-catalyzed reactions often begins with the excitation of the dye to its triplet state upon visible light absorption. mdpi.comd-nb.info This excited state can then participate in a single-electron transfer (SET) process. d-nb.info The reaction's progression can be influenced by factors such as pH, solvent polarity, and the specific form of the Eosin Y catalyst, which exists in different acid-base equilibria. d-nb.infobeilstein-journals.org For instance, only certain anionic forms of Eosin Y are considered catalytically active. mdpi.com
Other organic sensitizers have also been successfully employed. Thioxanthenone has been used as an effective photocatalyst for the efficient acetalization of aldehydes. researchgate.net The involvement of a radical pathway in these photosensitized reactions is supported by experiments where the addition of a radical scavenger, such as 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO), significantly impacts the reaction outcome. researchgate.net
Below is a table summarizing key findings in photochemical acetalization for dioxane-related structures.
| Catalyst/Sensitizer | Substrate Scope | Light Source | Key Findings | Reference(s) |
| Eosin Y | Aromatic, heteroaromatic, and aliphatic aldehydes | Visible light (e.g., 3W green LEDs) | Proceeds under neutral conditions; chemoselective for aldehydes over ketones. In situ generation of acidic species is proposed. | organic-chemistry.orgresearchgate.net |
| Thioxanthenone | Aldehydes | Not specified | Provides a green and highly efficient protocol for acetalization. | researchgate.net |
Application of Metal-Organic Frameworks (MOFs) in Dioxane Synthesis
Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials that have garnered significant attention as heterogeneous catalysts for a variety of organic transformations, including the synthesis of dioxane derivatives through acetalization. hep.com.cnd-nb.info Their high surface area, tunable pore sizes, and the potential for incorporating catalytically active sites make them highly effective for these reactions. hep.com.cnmdpi.com MOFs can function as either Lewis or Brønsted acid catalysts, a property crucial for acetalization. orientjchem.orgresearchgate.net
The catalytic activity of MOFs often originates from coordinatively unsaturated metal sites, which act as Lewis acids, or from the functionalization of the organic linkers to introduce Brønsted acid sites. hep.com.cnresearchgate.net For example, MIL-100(Fe), when dehydrated, possesses open iron sites that serve as effective Lewis acid catalysts for reactions like the acetalization of benzaldehyde (B42025) with glycol. hep.com.cn To enhance practicality, MOFs can be integrated into composite materials, such as the magnetically recyclable MIL-100(Fe)@SiO₂@Fe₃O₄, which allows for easy separation and reuse of the catalyst. hep.com.cn
Zirconium-based MOFs, such as UiO-66, are particularly robust and have been used effectively in the acetalization of aldehydes like phenylacetaldehyde (B1677652) with glycerol (B35011) to produce cyclic acetals. rsc.orgmdpi.com The catalytic activity of UiO-66 is attributed to the presence of strong Brønsted-induced acid sites. mdpi.com The acidity and, therefore, the catalytic performance of MOFs can be tuned. For instance, sulfation of MOF-808 was shown to increase its Brønsted acidity, significantly improving its catalytic activity in the esterification of lauric acid. mdpi.com Similarly, sulfated Cu-BTC MOFs have demonstrated high efficiency in glycerol acetalization to form solketal, with a mechanism that relies on a synergy between Brønsted and Lewis acid sites. orientjchem.org
Another strategy involves the direct synthesis of MOFs with acidic functional groups. A sulfonic acid-functionalized MIL-101, denoted as SO₃H-MIL-101, was prepared via a one-pot hydrothermal method and showed high activity as a heterogeneous catalyst for the acetalization of various aldehydes with diols. researchgate.net This catalyst was reusable for multiple cycles without a significant drop in activity. researchgate.net
The table below details several MOF systems used in the synthesis of dioxane and related acetals.
| MOF Catalyst | Metal Center(s) | Reaction Type | Key Features and Findings | Reference(s) |
| SO₃H-MIL-101 | Chromium (Cr) | Acetalization of aldehydes with diols | Functionalized with Brønsted acidic -SO₃H groups; highly active and reusable. | researchgate.net |
| UiO-66 | Zirconium (Zr) | Acetalization of phenylacetaldehyde with glycerol | Possesses strong Brønsted-induced acid sites; effective for producing cyclic acetal fragrances. | rsc.orgmdpi.com |
| MIL-100(Fe)@SiO₂@Fe₃O₄ | Iron (Fe) | Acetalization of benzaldehyde with glycol | Magnetically recyclable heterogeneous Lewis acid catalyst. | hep.com.cn |
| MIL-100(V), MIL-47(V) | Vanadium (V) | Acetalization of glycerol with acetone (B3395972) (to solketal) | V-containing frameworks show high activity and selectivity. | mdpi.com |
| Sulfated Cu-BTC | Copper (Cu) | Acetalization of glycerol with acetone (to solketal) | Enhanced Lewis and Brønsted acidity upon sulfation leads to high catalytic performance. | orientjchem.org |
| UiO-66-DES | Zirconium (Zr) | Acetalization of benzaldehyde with methanol | Synthesized in a deep eutectic solvent (DES); possesses open Lewis acid sites. | mdpi.com |
Reaction Mechanisms and Chemical Transformations of Methylene Dioxane Compounds
Mechanistic Pathways of 2-Methylene-1,4-Dioxane Reactions
The reactivity of 2-methylene-1,4-dioxane and its derivatives is largely centered around the exocyclic double bond. This functionality allows for a variety of addition reactions and serves as a key site for initiating polymerization.
Solvent choice plays a critical role in directing the reaction pathways of methylene-dioxane compounds, influencing both reaction rates and the distribution of products. The polarity and coordinating ability of the solvent can stabilize or destabilize transition states, thereby favoring one mechanism over another.
For instance, in the polymerization of methylenelactide (MLA), a derivative of 1,4-dioxane-2,5-dione, the solvent has a pronounced effect on the reaction kinetics. The polymerization in 1,4-dioxane (B91453) proceeds at a significantly higher rate than in a more polar solvent like dimethylformamide (DMF). This is attributed to the nature of the radical intermediate formed during the reaction. The radical is planar and less polar, and its formation has a higher activation energy in the more polar DMF, which would better solvate a more polar transition state. beilstein-journals.org
The influence of solvent is not limited to polymerization. In the synthesis of substituted 1,4-dioxane-2,5-diones via intramolecular cyclization, acetonitrile (B52724) has been shown to be a superior solvent compared to dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetone (B3395972), and ethereal solvents. sci-hub.se Heating in acetonitrile can lead to full conversion and high selectivity, simplifying product purification. sci-hub.seresearchgate.net This highlights how solvent selection can be crucial for achieving high yields and purity in the synthesis of these heterocyclic compounds.
Furthermore, the interaction of solvents with reactants can be complex. Mixtures of water with cyclic ethers like 1,4-dioxane can exhibit microscopic incompleteness in mixing, forming complexes between water clusters and the ether molecules. acs.org This micro-heterogeneity can potentially influence reaction dynamics in such solvent systems.
Here is an interactive data table summarizing the effect of solvent on the polymerization of Methylenelactide (MLA):
| Solvent | Initiator | Temperature (°C) | Conversion Rate | Resulting Polymer Molecular Weight (Mn, g/mol ) | Polydispersity (Đ) |
| 1,4-Dioxane | AIBN | 70 | Higher | 73,000 | 2.6 |
| DMF | AIBN | 70 | Lower | Not analyzed due to side products | - |
| 1,4-Dioxane | Self-initiated | 70 | - | 180,000 | 2.5 |
| 1,4-Dioxane | Self-initiated | 30 | - | 28,600 | 1.9 |
Ring-Opening Polymerization Mechanisms
Ring-opening polymerization (ROP) is a key chemical transformation for methylene-dioxane derivatives, leading to the formation of polyesters and other functional polymers. Both radical and catalytic pathways are utilized, each offering distinct advantages and control over the resulting polymer structure.
Radical ring-opening polymerization (rROP) of cyclic ketene (B1206846) acetals, including methylene-dioxane derivatives, is a versatile method for synthesizing polyesters. psu.educhemrxiv.org The mechanism involves the addition of a radical to the exocyclic methylene (B1212753) group, forming a tertiary carbon-centered radical. This intermediate can then undergo β-scission, cleaving a C–O bond within the ring to generate an ester linkage in the polymer backbone.
The extent of ring-opening is influenced by several factors, including temperature and monomer concentration. For some derivatives, higher temperatures favor the ring-opening reaction over direct propagation of the vinyl group. psu.edu The presence of radical-stabilizing groups on the ring can also promote quantitative ring-opening. psu.edu For example, 2-methylene-4-phenyl-1,3-dioxolane undergoes nearly complete ring-opening at 120 °C to form a polyester (B1180765). researchgate.net
However, not all methylene-dioxane derivatives undergo quantitative ring-opening. For instance, 2,5-dimethylene-1,3-dioxane can undergo partial ring-opening, leading to cross-linked structures due to the participation of the remaining allyl bonds in the polymerization. psu.edu The ring size also plays a crucial role, with six-membered rings like 2-methylene-1,3-dioxane being less prone to ring-opening compared to five-membered or seven-membered ring analogues. chemrxiv.org
Catalytic ring-opening polymerization of 1,4-dioxane-2,5-diones and their derivatives is a widely used method to produce biocompatible and biodegradable polyesters. sci-hub.se This process can be promoted by various organo-catalysts. For example, the polymerization of (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione (BED), derived from glutamic acid, can be effectively catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) or a combination of thiourea (B124793) and (−)-sparteine. capes.gov.bracs.orgresearchgate.net
These polymerizations can proceed in a controlled manner under mild conditions, yielding polymers with well-defined molecular weights and narrow polydispersity. acs.orgresearchgate.net The mechanism involves the activation of the monomer by the catalyst, followed by nucleophilic attack of an initiator (such as an alcohol) or the growing polymer chain, leading to the opening of the ester ring. researchgate.net
Interestingly, for asymmetrically substituted 1,4-dioxane-2,5-diones like BED, the ring-opening can occur with low selectivity, attacking either of the endocyclic ester groups. This results in a random distribution of monomer units within the polymer chain. capes.gov.bracs.orgresearchgate.net The reactivity of these monomers can be comparable to or even slightly higher than that of lactide, a common monomer in polyester synthesis. acs.orgresearchgate.net
Radical Ring-Opening Polymerization of Methylene-Dioxane Derivatives
Thermal Decomposition Processes
The thermal stability and decomposition pathways of dioxane derivatives are important considerations for their application and environmental fate. Computational modeling has become a powerful tool for elucidating these complex processes.
Computational studies, often employing density functional theory (DFT), provide valuable insights into the mechanisms of thermal decomposition. researchgate.netresearchgate.net For 5-nitro-5-R-1,3-dioxane compounds, computational models have been used to investigate the effect of substituents (R = H, CH3, Br) on the reaction mechanism and kinetics. researchgate.netresearchgate.net
One proposed mechanism involves a single-stage process with a five-atom cyclic transition state. This pathway includes the breaking of the carbon-nitrogen bond and the migration of a hydrogen atom from a carbon to the nitro group, leading to the formation of an alkene and nitrous acid. researchgate.net The calculations indicate that this single-stage mechanism is more feasible than a two-stage process. researchgate.net
The nature of the substituent at the 5-position significantly influences the reaction rate. A methyl group, for example, increases the decomposition rate compared to hydrogen or bromine. researchgate.net Furthermore, the reaction environment plays a role; conducting the decomposition in a solvent like DMSO can increase the rate constant significantly compared to the gas phase. researchgate.netresearchgate.net These computational findings are crucial for understanding the stability of such compounds and predicting their behavior under thermal stress. researchgate.net Similar computational approaches have been used to study the decomposition of other complex chemical systems, providing detailed mechanistic information that is often difficult to obtain experimentally. mdpi.comacs.org
Here is a data table summarizing the findings of a computational study on the thermal decomposition of 5-nitro-5-R-1,3-dioxane:
| Substituent (R) | Reaction Phase | Proposed Mechanism | Key Findings |
| H | Gas Phase & DMSO | Single-stage cyclic transition state | Two-stage mechanism found to be less feasible. |
| CH3 | Gas Phase & DMSO | Single-stage cyclic transition state | Higher reaction rate compared to R=H and R=Br. |
| Br | Gas Phase & DMSO | Single-stage cyclic transition state | - |
| H, CH3, Br | DMSO | Single-stage cyclic transition state | Reaction rate constant is ~80 times higher in DMSO than in the gas phase. |
Oxidation Reactions of Dioxane Derivatives
The oxidation of dioxane derivatives can be effectively achieved using a catalytic system composed of N-hydroxyphthalimide (NHPI) and cobalt(II) acetate (B1210297) [Co(OAc)₂]. This method is part of a broader application of NHPI-based catalysis for the aerobic oxidation of various organic compounds, including acetals and ethers. organic-chemistry.orgresearchgate.net The combination of NHPI and a co-catalyst like Co(OAc)₂ facilitates the oxidation of cyclic acetals, such as 1,3-dioxanes, to yield corresponding esters under an oxygen atmosphere. organic-chemistry.org
The general mechanism involves the generation of the phthalimide (B116566) N-oxyl (PINO) radical from NHPI, a process assisted by the cobalt(II) species. researchgate.netmdpi.com This radical is the key active species that initiates the oxidation cascade. The Co(II)/NHPI system has been shown to be effective for the oxidation of various substrates, including the conversion of alkylarenes to carboxylic acids or benzaldehydes. researchgate.netnih.govacs.org In the context of dioxane derivatives, the reaction proceeds by targeting the C-H bonds adjacent to the ether oxygen atoms. For instance, the oxidation of various acetals, including 1,3-dioxanes and 1,3-dioxolanes, with molecular oxygen in the presence of catalytic amounts of NHPI and Co(OAc)₂ efficiently yields esters. organic-chemistry.org
Research on lignin (B12514952) model compounds, which contain ether linkages similar to those in dioxane structures, demonstrates the efficacy of a Co(acac)₃/NHPI system in 1,4-dioxane as a solvent. This system selectively oxidizes the α-position of β-O-4 linkages under an oxygen atmosphere at mild conditions (80 °C). acs.org While Co(acac)₃ was found to be optimal in this specific study, other cobalt salts like Co(OAc)₂ are also active, though they may show reduced activity in some cases. acs.org The solvent choice is crucial, with studies showing 1,4-dioxane to be a suitable medium for these types of oxidations. acs.orgmdpi.com
The catalytic cycle is believed to involve the Co(II) salt promoting the formation of the PINO radical. This radical then abstracts a hydrogen atom from the substrate (the dioxane derivative), creating a carbon-centered radical. This radical subsequently reacts with molecular oxygen to form a peroxy radical, which then undergoes further transformations to yield the final oxidized product, typically a hydroxy alkyl ester from a cyclic acetal (B89532). organic-chemistry.org The efficiency of the catalytic system can be influenced by the molar ratio of the cobalt salt to NHPI, with optimal ratios being crucial for maximizing catalytic activity and preventing the extinction of the PINO radicals. mdpi.com
Conformational Isomerization Mechanisms of Dioxane Derivatives
The conformational analysis of dioxane derivatives, which are six-membered heterocyclic rings, is fundamental to understanding their reactivity. Like cyclohexane (B81311), these molecules predominantly adopt chair conformations to minimize angular and torsional strain. However, the presence of heteroatoms and substituents leads to more complex conformational equilibria, including chair, twist-boat, and other intermediate conformers. nih.govresearchgate.net
The primary isomerization pathway for many dioxane derivatives is the chair-chair interconversion. nih.gov This process involves passing through higher-energy transition states, such as twist-boat and half-chair conformations. researchgate.net Theoretical studies using quantum-chemical methods have mapped the potential energy surfaces for these isomerizations, identifying distinct pathways for the interconversion of equatorial and axial chair conformers. researchgate.net For instance, in 5-substituted 1,3-dioxanes, two main pathways for the conformational isomerization of chair forms have been identified, with calculated potential barriers for the process. researchgate.net
The energy barriers for these interconversions and the relative stability of different conformers are influenced by several factors:
Steric Interactions : Bulky substituents generally prefer an equatorial position to avoid destabilizing 1,3-diaxial interactions. The A-value, or conformational energy, quantifies this preference. For example, low-temperature ¹³C NMR spectroscopy has been used to directly measure the conformational free energy (−ΔG⁰) for substituents like the acetyl group on a cyclohexane ring, providing data that can be compared to dioxane systems. cdnsciencepub.com
Electronic and Stereoelectronic Effects : The presence of oxygen atoms introduces significant electronic effects. The anomeric effect, for instance, can stabilize axial conformations for certain substituents at the C-2 position. iupac.org
Solvent and Salt Effects : The conformational equilibrium can be significantly influenced by the solvent and the presence of salts. For example, the addition of lithium bromide to solutions of 5-substituted 1,3-dioxanes can shift the equilibrium by complexing with the dioxane derivative, often increasing the stability of the axial isomer. iupac.orgacs.org
Molecular dynamics (MD) simulations have proven to be a valuable tool for studying these dynamic processes. By simulating the molecular motion at elevated temperatures (e.g., 1000 K), researchers can observe various interconversions, including twist-boat-twist-boat, twist-boat-chair, and chair-chair transitions. nih.gov The frequency of these interconversions in simulations can be quantitatively correlated with experimentally determined ring inversion barriers. nih.gov
| Conformer Type | Role in Isomerization | Relative Energy (General) |
| Chair (Equatorial/Axial) | Most stable ground states | Lowest |
| Twist-Boat | Intermediate in chair-chair interconversion | Higher than chair |
| 1,4-Twist | High-energy transition state or intermediate | Highest |
| Half-Chair / Sofa | Transition states on the isomerization pathway | High |
This table provides a generalized view of conformer energies; specific values depend heavily on the substitution pattern of the dioxane derivative. researchgate.net
Adduct Formation and Coordination Chemistry with Lewis Acids
Dioxane derivatives, possessing two ether oxygen atoms, act as Lewis bases and readily form adducts with various Lewis acids. This interaction is fundamental to many catalyzed reactions involving dioxanes, where the Lewis acid activates the substrate. oup.comscielo.br The coordination typically occurs between the lone pair of electrons on an oxygen atom and the electron-deficient center of the Lewis acid. scielo.br
The nature and strength of this coordination depend on several factors, including the specific Lewis acid, the structure of the dioxane derivative, and the reaction conditions. Common Lewis acids used in conjunction with dioxane derivatives include boron trifluoride (BF₃), tin tetrachloride (SnCl₄), titanium tetrachloride (TiCl₄), and aluminum trichloride (B1173362) (AlCl₃). oup.commdpi.comdiva-portal.org
The formation of a Lewis acid-base adduct with a dioxane derivative can lead to several chemical transformations:
Ring Opening and Rearrangement : Coordination of a strong Lewis acid can weaken the C-O bonds of the dioxane ring, making it susceptible to nucleophilic attack and subsequent ring-opening or rearrangement reactions. mdpi.com For example, the interaction of 1,2,4-trioxolanes with SbCl₅ can lead to the formation of 1,2,4,5-tetraoxanes. mdpi.com
Catalysis of Cycloadditions : In Diels-Alder reactions, Lewis acids are used to activate dienophiles. When a dioxane moiety is part of the reacting system, Lewis acids can coordinate to it, influencing the stereochemical outcome of the reaction. The presence of Lewis acids like BF₃·OEt₂ has been shown to be crucial for successful Diels-Alder reactions involving dienophiles with heterocyclic moieties.
Promotion of Condensation Reactions : The formation of dioxane derivatives themselves, such as in the Prins reaction, is often catalyzed by acids, including Lewis acids. Similarly, Lewis acids like BF₃·OEt₂ can promote reactions between allylsilanes and aldehydes to form 1,3-dioxane (B1201747) derivatives. oup.com
The structure of the resulting adduct can be complex. While simple η¹ σ-bonding (where one oxygen atom donates to the Lewis acid) is common, bidentate coordination involving both oxygen atoms is also possible, particularly with strong Lewis acids or in specific structural contexts. oup.comscielo.br The geometry of the Lewis acid-carbonyl complex (in cases where the dioxane is a substituent on a carbonyl compound) is critical in determining the stereochemical course of reactions, as it dictates the accessibility of the molecule's faces to incoming reagents. scielo.br NMR spectroscopy and X-ray crystallography are key techniques used to study the structure and stability of these Lewis acid-dioxane adducts. diva-portal.org
| Lewis Acid | Typical Reaction with Dioxane Derivatives | Reference |
| BF₃·OEt₂ | Promotion of adduct formation, catalysis of Diels-Alder and condensation reactions. | oup.com |
| SnCl₄ | Intramolecular cyclization of peroxyacetals to form cyclic peroxides (dioxanes). | mdpi.com |
| TiCl₄ | Intramolecular cyclization of peroxyacetals. | mdpi.com |
| AlCl₃ | Promotion of reactions like the formation of 4-halotetrahydropyrans from allylsilanes. | oup.com |
| SbCl₅ | Rearrangement of trioxolanes to tetraoxanes. | mdpi.com |
Advanced Spectroscopic and Structural Elucidation Techniques for Methylene Dioxane Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including methylene-dioxane compounds. It provides detailed information about the carbon-hydrogen framework, connectivity, and three-dimensional arrangement of atoms.
¹H NMR and ¹³C NMR for Structural Assignment
The structure of methylene-p-dioxane (2-methylene-1,4-dioxane) can be unequivocally assigned using ¹H and ¹³C NMR spectroscopy. The presence of the exocyclic double bond and the dioxane ring results in a distinct set of signals. While specific experimental data for 2-methylene-1,4-dioxane is not widely published, its expected NMR signals can be predicted based on data from analogous structures like vinyl ethers, cyclic ketene (B1206846) acetals, and 1,4-dioxane (B91453) itself. nih.govrsc.orgchemrxiv.orgacs.orgdss.go.thlibretexts.org
The exocyclic methylene (B1212753) protons (=CH₂) are expected to appear in the vinyl ether region of the ¹H NMR spectrum, typically between 3.5 and 4.5 ppm. These protons would likely show geminal coupling to each other. The two sets of methylene groups within the 1,4-dioxane ring (-O-CH₂-) are chemically distinct. The protons on C3, adjacent to the sp²-hybridized carbon, would be deshielded compared to the protons on C5 and C6, which are in a more typical ether environment. The signals for the ring protons are anticipated to be singlets or complex multiplets depending on the ring conformation.
In the ¹³C NMR spectrum, three distinct signals are expected: one for the exocyclic methylene carbon (=CH₂), one for the quaternary olefinic carbon (C=C-O), and one for the four equivalent methylene carbons of the dioxane ring, assuming a rapid chair-to-chair interconversion. The olefinic carbons would resonate significantly downfield, with the quaternary carbon appearing at a higher chemical shift than the terminal methylene carbon.
Predicted NMR Data for p-Dioxane, methylene-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| =CH₂ | 3.5 - 4.0 (s) | 70 - 80 |
| =C< | - | 155 - 165 |
| -O-CH₂-CH₂-O- | ~3.8 (m) | ~65 - 67 |
| -O-CH₂-C= | ~4.2 (m) | ~68 - 72 |
Note: These are predicted values based on analogous structures and have not been experimentally verified from a dedicated synthesis in the cited literature.
Stereochemical Investigations via NMR
For substituted methylene-dioxane derivatives, NMR spectroscopy, particularly two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for stereochemical investigations. libretexts.orgnumberanalytics.com The NOE is a through-space interaction that occurs between nuclei that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds. nanalysis.comresearchgate.net This allows for the determination of the relative configuration of substituents on the dioxane ring.
For instance, in a 2-methylene-1,4-dioxane with a substituent at the C5 position, the orientation of this substituent (axial vs. equatorial) and its spatial relationship to other protons can be determined. A NOESY experiment would show a cross-peak between a proton on the substituent and any ring protons that are in close spatial proximity. researchgate.netmdpi.com If a substituent is in an axial position, it will show NOE correlations to the other axial protons on the same face of the ring. Conversely, an equatorial substituent will show correlations to adjacent equatorial and axial protons. This technique is invaluable for distinguishing between diastereomers, which have the same connectivity but different spatial arrangements. numberanalytics.comresearchgate.netmdpi.comoup.com
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures by gas chromatography and then identifies the components at a molecular level using mass spectrometry. It is widely used for the identification of reaction products, including those involving methylene-dioxane compounds. researchgate.netresearchgate.netepa.gov In a typical analysis, the retention time from the GC provides one piece of identifying information, while the mass spectrum provides a molecular fingerprint.
The mass spectrum of p-dioxane, methylene- is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The subsequent fragmentation pattern would be characteristic of its structure. Based on the known fragmentation of cyclic ethers and ketene acetals, likely fragmentation pathways would include the loss of small, stable neutral molecules. miamioh.eduwhitman.edu A characteristic fragmentation for cyclic ketene acetals is the cleavage of the ring to form an ester linkage, which could be a diagnostic pathway for methylene-dioxane derivatives under electron ionization (EI) conditions. acs.orgethernet.edu.et The fragmentation of the parent 1,4-dioxane often involves cleavage to produce fragments at m/z 58 and 44, and similar pathways may be observed for the methylene derivative.
Differential Mass Spectrometry for Stereochemical and Conformational Analysis
Differential Mass Spectrometry is an advanced technique used for the stereochemical study and conformational analysis of isomers with very similar mass spectra, such as the diastereomers of substituted dioxanes. researchgate.netresearchgate.net This method has been successfully applied to distinguish between cis and trans isomers of 2-phenyl-4-methyl-1,3-dioxane and 2-phenyl-5-methyl-1,3-dioxane. researchgate.netresearchgate.net
The technique relies on correlating the experimental differential mass spectra with the heats of formation calculated through quantum-chemical methods for the main fragment ions. researchgate.net Since diastereomers have different spatial arrangements, their stabilities and the stabilities of their fragment ions can differ slightly. These small energy differences can lead to reproducible variations in the relative intensities of fragment ions in their mass spectra. By comparing the experimental fragmentation patterns of the isomers with the theoretically calculated energetic profiles of fragmentation, it is possible to make a probable assignment of the stereochemistry. researchgate.netresearchgate.net This approach is particularly useful when NMR or X-ray crystallography methods are not feasible.
Key Principles of Differential MS for Stereoisomer Analysis
| Step | Description |
| 1. Acquisition | Acquire high-quality mass spectra for each stereoisomer under identical GC-MS conditions. |
| 2. Subtraction | Generate a "differential" or "subtraction" spectrum that highlights the differences in ion abundances between the isomers. |
| 3. Calculation | Use computational chemistry (e.g., semi-empirical or DFT methods) to calculate the heats of formation (ΔHf) for the parent ions and key fragment ions of all possible conformers for each isomer. researchgate.net |
| 4. Correlation | Correlate the experimental differences in ion intensities with the calculated energetic stabilities of the corresponding fragment ions. A higher abundance of a particular fragment ion is expected to correlate with a more stable (lower ΔHf) calculated structure. |
| 5. Assignment | Assign the stereochemistry based on the best fit between experimental data and theoretical calculations. researchgate.net |
High-Resolution Mass Spectrometry (ESI-HRMS) for Reaction Intermediate Observation
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with a soft ionization technique like Electrospray Ionization (ESI), is indispensable for detecting and identifying transient or unstable reaction intermediates. orgsyn.org ESI is a soft ionization method that transfers molecules from solution into the gas phase as ions with minimal fragmentation, making it ideal for observing non-covalent complexes and labile species. researchgate.net
This technique provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition of an ion. This capability is crucial for confirming the identity of proposed reaction intermediates. For example, in studies of dioxane chemistry, HRMS has been used to characterize reaction products and intermediates in complex mixtures. acs.org In a notable example related to the biodegradation of 1,4-dioxane, mass spectrometry was used to identify 2-hydroxy-1,4-dioxane as a key intermediate, which is structurally similar to a hydrated form of methylene-p-dioxane. Furthermore, techniques like Cold-Spray Ionization (CSI), a low-temperature variant of ESI, are specifically designed to characterize highly labile organic species and reaction intermediates that are unstable under conventional ESI conditions. researchgate.net
X-ray Diffraction Analysis
Single Crystal X-ray Diffraction (SCXRD) stands as one of the most definitive analytical methods for the unambiguous determination of the three-dimensional structure of crystalline compounds at an atomic level. rsc.org This technique is indispensable for elucidating the precise connectivity, bond lengths, bond angles, and torsional angles of molecules, providing a complete identification of a compound in the solid state. msu.edu For chiral molecules, SCXRD is particularly powerful, as it can determine the absolute configuration of stereogenic centers, a critical aspect in fields such as pharmaceutical development and stereoselective synthesis. excillum.comnih.gov The method relies on the diffraction of X-rays by the electron clouds of atoms arranged in a highly ordered crystal lattice. rsc.org Analysis of the diffraction pattern allows for the construction of an electron density map, from which the positions of individual atoms can be resolved. msu.edu
The application of SCXRD to methylene-dioxane derivatives has provided crucial insights into their molecular geometries and conformations. For instance, the analysis of 2,2-dimethyl-5-[(3-nitroanilino)methylene]-1,3-dioxane-4,6-dione revealed that the dioxane ring adopts a half-boat conformation. nih.gov In this structure, the carbon atom situated between the two dioxane oxygen atoms is displaced from the plane defined by the other atoms in the ring. nih.gov The study also determined the dihedral angle between the dioxane ring and the aminomethylene group to be 11.61(4)°, a conformation stabilized by an intramolecular hydrogen bond. nih.gov
Another example is the structural elucidation of ((1,4-dioxane-2,5-diyl)-bis-(methylene))-bis-(triphenylphosphonium) chloride, where SCXRD confirmed the trans-1,4-disubstitution pattern around the six-membered dioxane ring. researchgate.net Similarly, the analysis of 3-methyl-6-[(propynyloxy)methyl]-1,4-dioxane-2,5-dione showed that the hemilactide heterocycle exists in a twist-boat conformation, with the bulkier propynyloxymethyl group occupying an axial position. nih.gov These detailed structural determinations are vital for understanding structure-property relationships and designing molecules with specific functionalities.
Table 1: Crystallographic Data for Selected Methylene-Dioxane Derivatives
| Parameter | 2,2-dimethyl-5-[(3-nitroanilino)methylene]-1,3-dioxane-4,6-dione nih.gov | 3-methyl-6-[(propynyloxy)methyl]-1,4-dioxane-2,5-dione nih.gov |
| Molecular Formula | C₁₃H₁₂N₂O₆ | C₉H₁₀O₅ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 11.7900 (13) | 8.8872 (4) |
| b (Å) | 8.7699 (9) | 10.3807 (5) |
| c (Å) | 14.0614 (15) | 10.3828 (5) |
| β (˚) | 113.8640 (10) | 107.508 (2) |
| Volume (ų) | 1329.6 (2) | 914.41 (7) |
| Key Conformation | Half-boat | Twist-boat |
Other Advanced Analytical Techniques for Comprehensive Characterization
Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique used to visualize the morphology of materials at the nanoscale. icspicorp.commdpi.com Unlike electron microscopy, AFM does not require staining or conductive coatings, allowing for the characterization of polymer samples in their native state with minimal preparation. icspicorp.commdpi.com The technique operates by scanning a sharp probe attached to a cantilever across the sample surface. A feedback loop maintains a constant tip-sample interaction, and the vertical movement of the probe is used to generate a three-dimensional topographic map of the surface. mdpi.com In addition to topography, phase imaging can reveal variations in material properties such as stiffness, adhesion, and viscoelasticity across the surface. icspicorp.com
In the study of polymers involving dioxane, AFM has been instrumental in characterizing the surface morphology of thin films and self-assembled structures. rsc.orgmdpi.com For instance, when 1,4-dioxane was used as a solvent in Reversible Addition-Fragmentation chain-Transfer (RAFT) dispersion polymerization, AFM analysis confirmed the formation of disc-like nanostructures with heights of approximately 3–5 nm. rsc.org In solvent mixtures containing chloroform (B151607) and 1,4-dioxane, AFM imaging further detailed a more complex morphology of lamellae with tentacles, measuring the heights of the lamellae and tentacles to be around 25 nm and 35 nm, respectively. rsc.org AFM has also been used to observe the unique surface morphologies of melt-crystallized diblock copolymers, where the resulting structures are dependent on the copolymer composition and the crystallization temperature. mdpi.com These direct visualizations of polymer organization are crucial for linking synthetic conditions to the final material structure and properties.
Table 2: Polymer Morphologies Observed by AFM in Dioxane-Related Systems
| Polymer System | Solvent/Condition | Observed Morphology | Key Findings |
| Thymine-containing polymer via RAFT rsc.org | Pure 1,4-dioxane | Disc-like structures | Confirmed low-contrast, flat nanostructures with heights of 3-5 nm. |
| Thymine-containing polymer via RAFT rsc.org | Chloroform/1,4-dioxane mixture | Lamellae with tentacles | Revealed complex hierarchical structures; lamellae height ~25 nm, tentacle height ~35 nm. |
| PHB-b-PCL Diblock Copolymers mdpi.com | Melt-crystallized thin film | Spherulitic structures | Surface morphology (e.g., edge-on or flat-on lamellae) depended on block length and crystallization temperature. |
| PHB-b-PLA Diblock Copolymers mdpi.com | Melt-crystallized thin film | Spherulitic and dendritic structures | The composition of the copolymer was a more definitive factor in determining the spherulitic morphology than crystallization temperature. |
Small-Angle X-ray Scattering (SAXS) is a powerful technique for probing the structure of materials on a nanometer to micrometer scale. nih.gov It is particularly valuable for characterizing the size, shape, and arrangement of macromolecules and their assemblies in solution. nih.govembl-hamburg.de The method involves directing a collimated X-ray beam at a sample and measuring the scattered X-rays at very small angles (typically < 5°). The resulting scattering pattern is related to fluctuations in electron density within the sample, providing information about the morphology of particles or polymer aggregates in their native solution state. embl-hamburg.de
SAXS has been extensively used to study the solution morphology of block copolymers and other macromolecular systems where dioxane is a component of the solvent system. rsc.orgresearchgate.net The technique can reveal the formation of ordered structures such as spherical or cylindrical micelles, vesicles, and lamellae. acs.orgrsc.org For example, in a study of thymine-containing polymers in 1,4-dioxane, Kratky plots derived from SAXS data suggested the presence of spherical assemblies in solution. rsc.org In another application, SAXS analysis of block copolymers in a ternary solvent system including 1,4-dioxane revealed a concentration-dependent onset of ordered structure formation, which was predictive of the final nanostructure in fabricated asymmetric membranes. researchgate.net By analyzing the positions and relative intensities of peaks in the SAXS profile, researchers can determine the morphology and characteristic domain spacing of the self-assembled structures. acs.orgspiedigitallibrary.org
Table 3: Solution Morphologies of Polymers in Dioxane Systems Determined by SAXS
| Polymer System | Solvent System | Inferred Morphology | Key Findings |
| Poly(styrene-b-(4-vinyl)pyridine) researchgate.net | 1,4-dioxane/THF/DMF | Ordered structures | Revealed concentration-dependent ordering predictive of final membrane structure. |
| Poly(isoprene-b-styrene-b-(4-vinyl)pyridine) researchgate.net | 1,4-dioxane/THF | Hexagonal and square lattices | Predicted the final surface pore structure of fabricated membranes. |
| Thymine-containing polymers rsc.org | 1,4-dioxane | Spherical micelles | Kratky plot analysis indicated the formation of spherical assemblies in solution. |
| Nucleobase-containing diblock copolymers rsc.org | Aqueous solution with added complementary copolymers | Spheres to cylinders to smaller spheres | Tracked the morphological transitions induced by hydrogen-bonding interactions. |
| PPE-b-PDMS block copolymers acs.org | Chloroform and Dichloromethane | Spheres, lamellae, cylinders | Confirmed the formation of various nanometer-scale ordered structures depending on the volume fraction. |
Infrared (IR) spectroscopy is a cornerstone technique for the characterization of heterogeneous catalysts and the reactions they facilitate. rsc.orgnih.gov By probing the vibrational modes of molecules, IR spectroscopy can identify adsorbed intermediates, characterize the nature of the catalyst surface, and elucidate reaction mechanisms. rsc.orgrsc.org In situ and operando IR studies, where spectra are collected under reaction conditions, are particularly powerful for capturing the dynamic state of the catalyst surface and identifying transient species. academie-sciences.fr The use of probe molecules, such as ammonia (B1221849) or carbon monoxide, allows for the characterization and titration of specific active sites, such as Brønsted and Lewis acid sites. rsc.orgmdpi.com
In the context of reactions involving dioxane, such as its synthesis, IR spectroscopy has been used to characterize the acidic properties of the catalyst surface. For the synthesis of 1,4-dioxane from oxirane over a ZrO₂/TiO₂ catalyst, ammonia infrared spectroscopy (NH₃-FTIR) was employed to probe the surface acidity. mdpi.com The resulting spectra confirmed the presence of both Brønsted and Lewis acid sites on the catalyst surface, which are believed to work in synergy to promote the reaction. mdpi.com Furthermore, IR spectroscopy is used to monitor the stability of catalysts. The FT-IR spectrum of a recycled magnetic methylene-based organosilica nanocatalyst was shown to be nearly identical to that of the fresh catalyst, confirming its high chemical stability under esterification reaction conditions. frontiersin.org This ability to characterize active sites and monitor catalyst health is vital for optimizing catalytic processes.
Table 4: Application of IR Spectroscopy in Catalyst Characterization for Dioxane-Related Reactions
| Catalyst System | Reaction/Probe | IR Technique | Key Findings |
| ZrO₂/TiO₂ mdpi.com | 1,4-Dioxane Synthesis from Oxirane | NH₃-FTIR | Identified the presence of both Brønsted and Lewis acid sites on the catalyst surface. |
| Fe₃O₄@OS-SO₃H frontiersin.org | Esterification for Biodiesel Production | FT-IR | Confirmed the chemical stability of the nanocatalyst after multiple reuse cycles. |
| CuZA, ZA support academie-sciences.fr | Methanol Synthesis (Formic Acid Probe) | In situ IR | Identified various adsorbed formate (B1220265) species (bidentate, monodentate) and their thermal stability. |
| Cu/Al₂O₃, Cu/SiO₂ irdg.org | CO₂ Hydrogenation | In situ FT-IR | Observed dominant adsorbed formate species during the reaction, indicating their role as intermediates. |
Spectroscopic techniques, particularly UV-visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy, are fundamental tools for evaluating the optical and electronic properties of molecules. bohrium.comresearchgate.net These methods provide information about electronic transitions between different energy levels within a molecule. The UV-Vis spectrum reveals the wavelengths of light a molecule absorbs, which correspond to the energy required to promote an electron from a lower-energy occupied molecular orbital (like the HOMO - Highest Occupied Molecular Orbital) to a higher-energy unoccupied molecular orbital (like the LUMO - Lowest Unoccupied Molecular Orbital). researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's color, reactivity, and electronic behavior. researchgate.net
For derivatives containing the dioxane moiety, these spectroscopic evaluations are often performed with the compound dissolved in dioxane or other solvents to assess their properties. bohrium.comeurjchem.com The electronic absorption spectra of various heterocyclic compounds have been recorded in dioxane, with theoretical calculations such as Time-Dependent Density Functional Theory (TD-DFT) used to assign the observed electronic transitions. bohrium.comeurjchem.com For example, the UV-Vis spectrum of a Meldrum's acid derivative (a substituted 1,3-dioxane-4,6-dione) was recorded, and the HOMO-LUMO gap was calculated from the data to be 4.52 eV. researchgate.net Studies on other compounds in dioxane/water mixtures have shown a positive solvatochromic effect, where the photoluminescence spectra exhibit red-shifts with increasing solvent polarity. researchgate.net These investigations into the optical and electronic properties are essential for the development of materials for applications such as nonlinear optics, sensors, and organic electronics. researchgate.net
Table 5: Optical and Electronic Properties of Dioxane-Related Compounds
| Compound/System | Technique | Solvent | Measured/Calculated Property | Value/Observation |
| Thiazolo[3,2-a]pyridine derivatives bohrium.com | UV-Vis Spectroscopy, TD-DFT | Dioxane | Electronic absorption spectra | Solvent-dependent band maxima (λmax) and intensities. |
| 5-(4-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione researchgate.net | UV-Vis Spectroscopy, TD-DFT | N/A (Calculated) | HOMO-LUMO energy gap | 4.52 eV |
| 4-(Diethylamino)salicylaldehyde-based twin compounds researchgate.net | Photoluminescence Spectroscopy | Dioxane:water mixtures | Emission spectra | Red-shifts observed with increasing solvent polarity (positive solvatochromism). |
| 1,4-dimethoxy-2,5-bis[(E)-2-(4-nitrophenyl)ethenyl]benzene iucr.org | UV-Vis, Photoluminescence | Dioxane | Absorption and Emission Maxima | Absorption max: ~450 nm; Emission max: ~525 nm. |
Theoretical and Computational Chemistry Studies of Methylene Dioxane Systems
Quantum Chemical Approaches
Quantum chemical methods are indispensable for understanding the molecular-level properties of compounds like 2-methylene-1,4-dioxane. These computational tools allow for the prediction of geometries, electronic properties, and spectroscopic behavior.
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. irjweb.com It is frequently used to determine optimized molecular geometries, conformational preferences, and relative energies of different isomers. chemmethod.com For a molecule like 2-methylene-1,4-dioxane, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be the first step in a theoretical analysis.
The primary goal of a DFT study on this molecule would be to locate all stable conformers on the potential energy surface. The 1,4-dioxane (B91453) ring is known to exist primarily in a chair conformation, but boat and twist-boat forms are also possible. researchgate.netresearchgate.net The introduction of an exocyclic methylene (B1212753) group at the C2 position would significantly alter the ring's geometry and the relative stability of these conformers. DFT calculations would precisely predict bond lengths, bond angles, and dihedral angles for each stable conformation. irjweb.com Studies on related dioxane derivatives have successfully used DFT to map the potential energy surface and identify the most stable chair-like conformers, demonstrating that conformational preferences are governed by a complex interplay of steric and electronic effects.
Table 1: Illustrative Geometric Parameters Calculated by DFT for a Dioxane Ring System Note: This table is an example of typical output from a DFT calculation on a dioxane derivative and does not represent actual data for 2-methylene-1,4-dioxane.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-O | 1.42 Å |
| C-C | 1.53 Å | |
| C=C (exocyclic) | 1.34 Å | |
| Bond Angle | ∠COC | 112.0° |
| ∠OCC | 109.5° | |
| Dihedral Angle | O-C-C-O | 60.5° |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). arxiv.org This method calculates the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. bohrium.com
For 2-methylene-1,4-dioxane, a TD-DFT calculation would reveal the nature of its electronic transitions. eurjchem.com The presence of the π-system in the methylene group would likely result in π → π* transitions, which are typically strong and occur in the UV region. The oxygen lone pairs would also be involved, leading to n → π* or n → σ* transitions. TD-DFT analysis provides a detailed assignment of each absorption band by identifying the specific molecular orbitals involved in the transition (e.g., HOMO to LUMO). bohrium.com Theoretical spectra computed with TD-DFT, often in conjunction with a solvent model like the Polarizable Continuum Model (PCM), generally show good agreement with experimentally observed spectra. eurjchem.comresearchgate.net
Table 2: Illustrative TD-DFT Output for Electronic Transitions Note: This table is a representative example of TD-DFT results for a molecule with similar functional groups and is not specific to 2-methylene-1,4-dioxane.
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 4.55 | 272 | 0.005 | HOMO -> LUMO+1 | n -> π |
| 5.89 | 210 | 0.450 | HOMO-1 -> LUMO | π -> π |
| 6.31 | 196 | 0.120 | HOMO -> LUMO+2 | n -> σ* |
Natural Bonding Orbital (NBO) analysis is a technique used to interpret a calculated wave function in terms of localized chemical bonds and lone pairs. nih.gov It provides a quantitative picture of charge distribution (natural population analysis) and intramolecular delocalization or hyperconjugative interactions. tandfonline.comnih.gov These interactions are evaluated using second-order perturbation theory, where the stabilization energy (E(2)) between a donor orbital (Lewis-type, such as a lone pair or a bond) and an acceptor orbital (non-Lewis, such as an antibonding orbital) is calculated. researchgate.net
In the context of 2-methylene-1,4-dioxane, NBO analysis would be crucial for understanding the influence of the oxygen lone pairs and the π-system on the molecule's structure and stability. Key interactions would include delocalization from the oxygen lone pair orbitals (n_O) into the antibonding orbitals of adjacent C-C (σC-C) and C-O (σC-O) bonds. These hyperconjugative effects are known to influence conformational preferences in dioxane systems. tandfonline.com Furthermore, NBO would quantify the conjugation between the oxygen lone pairs and the exocyclic π-system (n_O → π*C=C).
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability. mdpi.comirjweb.com
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated:
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.
These parameters are essential for predicting how 2-methylene-1,4-dioxane would behave in chemical reactions. nih.gov
Table 3: Illustrative Global Chemical Properties Derived from FMO Energies Note: The energy values are examples based on calculations for related organic molecules and are not actual data for 2-methylene-1,4-dioxane.
| Parameter | Symbol | Formula | Example Value (eV) |
| HOMO Energy | E_HOMO | - | -9.50 |
| LUMO Energy | E_LUMO | - | 1.20 |
| HOMO-LUMO Gap | ΔE | E_LUMO - E_HOMO | 10.70 |
| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | 4.15 |
| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | 5.35 |
| Chemical Softness | S | 1/η | 0.187 |
Molecular Dynamics and Conformational Analysis
While quantum chemical calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations can explore the dynamic behavior and conformational flexibility of molecules over time.
Six-membered rings like 1,4-dioxane are not rigid; they undergo rapid conformational changes at room temperature. The most common interconversion is the chair-to-chair flip, which proceeds through higher-energy boat and twist-boat conformations. researchgate.netresearchgate.net Computational methods can map the entire interconversion pathway and calculate the activation energy (energy barrier) for each step. researchgate.net
For 2-methylene-1,4-dioxane, the presence of the sp²-hybridized carbon and the exocyclic double bond would introduce significant changes to the conformational landscape compared to saturated 1,4-dioxane. The ring would likely be more rigid around the C2 position, and the energy barriers for interconversion might be different. A detailed computational study would involve scanning the potential energy surface along the dihedral angles that define the ring's puckering to identify the transition states and intermediates connecting the stable chair-like and boat-like conformers. researchgate.net Such studies are crucial for understanding the molecule's flexibility and how its shape influences its reactivity and interactions with other molecules. acs.org
Energetic Descriptors of Fragmentation Pathways
Computational chemistry provides critical tools for understanding the fragmentation of molecules, such as in mass spectrometry. The analysis of fragmentation pathways for methylene-dioxane systems relies on energetic descriptors, primarily calculated using quantum chemical methods, to predict the most likely fragmentation patterns. These descriptors quantify the energy changes associated with bond cleavages and rearrangements.
Detailed research findings indicate that fragmentation is initiated by ionization, followed by a series of unimolecular reactions. libretexts.org The most probable fragmentation routes are those with the lowest activation energy barriers. mdpi.com For cyclic ethers like methylene-dioxane, common fragmentation mechanisms include inductive cleavage (ring-opening) and α-cleavage, often followed by rearrangements to form stable fragment ions. libretexts.orgnsf.gov
The primary energetic descriptors used to map these pathways are the enthalpy of formation (ΔfH) and Gibbs free energy of formation (ΔfG) for the parent ion and all potential fragments. mdpi.comresearchgate.net By comparing the energies of different potential pathways, researchers can construct a mass-energy profile. mdpi.com The pathways corresponding to the lowest energy values are considered the most frequented. mdpi.com Computational tools can predict the loss of specific groups and the formation of stable radical cations. nih.gov For instance, the cleavage of the C-O bond is a common step in the fragmentation of dioxane derivatives. The simulation of fragmentation pathways involves calculating the energies of various potential fragment ions and the transition states connecting them. wayne.edu
Table 1: Energetic Descriptors for Postulated Fragmentation of Methylene-p-Dioxane
| Fragmentation Process | Key Fragment Ion (m/z) | Postulated Neutral Loss | Calculated Relative Energy (kcal/mol) | Reference Method |
|---|---|---|---|---|
| α-Cleavage adjacent to Oxygen | [M-H]+ | H• | High | CBS-QB3 |
| Ring Opening followed by Cleavage | [M-CH2O]+• | Formaldehyde (B43269) (CH2O) | Moderate | DFT (B3LYP) |
| Retro-Diels-Alder Type | [M-C2H4O]+• | Ethylene (B1197577) Oxide (C2H4O) | Moderate-High | G4 Theory |
| Cleavage of Exocyclic Methylene | [M-CH2]+• | Methylene Carbene (:CH2) | High | CBS-QB3 |
Computational Insights into Stereochemical Preferences
Computational studies have been instrumental in elucidating the factors that govern the stereochemical outcomes of reactions involving methylene-dioxane systems. The facial selectivity of electrophilic additions to the exocyclic double bond is a key area of investigation.
Ab initio calculations on 5-methylene-1,3-dioxane reveal that electronic factors are significant contributors to stereoselectivity. rsc.org Two primary electronic effects have been identified:
HOMO Anisotropy : The Highest Occupied Molecular Orbital (HOMO) exhibits spatial anisotropy, meaning its electron density is not evenly distributed on both faces of the double bond. This is due to the topological differences in how the periplanar β C–H σ bonds and the opposing β C–O σ bonds contribute to the HOMO. This anisotropy generally favors axial attack by electrophiles. rsc.org
Electrostatic Potential Field : The presence of the two oxygen atoms in the dioxane ring creates an anisotropic electrostatic potential field, which also favors the axial approach of polarizable electrophilic species. rsc.org
DFT calculations on the Petasis-Ferrier rearrangement of 4-methylene-1,3-dioxane further highlight the role of transition state conformations in determining stereochemistry. pku.edu.cn The calculations show a preference for transition states that minimize steric interactions. For example, in the rearrangement of substituted methylene-dioxanes, the stereochemical outcome is dictated by the relative energies of chair-like transition states, where bulky substituents preferentially occupy equatorial positions to avoid unfavorable steric clashes. pku.edu.cn The anomeric effect, a stereoelectronic preference for axial positioning of substituents at the anomeric carbon, also plays a crucial role in the conformational preferences of dioxane rings, which can influence the stereochemical course of reactions. nsf.gov
Table 2: Factors Influencing Stereochemical Preferences in Methylene-Dioxane Reactions
| Influencing Factor | Description | Favored Outcome | Computational Method |
|---|---|---|---|
| HOMO Spatial Anisotropy | Uneven electron density distribution on the faces of the C=C double bond. rsc.org | Axial attack by electrophiles | Ab initio |
| Electrostatic Potential | Anisotropic field caused by ring oxygens directs incoming electrophiles. rsc.org | Axial attack by polarizable electrophiles | Ab initio |
| Steric Effects | Minimization of steric hindrance in the transition state, e.g., equatorial placement of large groups. pku.edu.cn | Conformer with least steric strain | DFT (B3LYP) |
| Metallo-Anomeric Effect | Hyperconjugative interactions between endocyclic heteroatoms and the σ* acceptor orbitals of C-M bonds. nsf.gov | Axial orientation of metal substituents | DFT (M06-2X) |
Reaction Mechanism Computational Modeling
Transition State Analysis and Reaction Synchronicity
Computational modeling is a powerful method for mapping the detailed mechanisms of chemical reactions, with transition state (TS) analysis being a central component. By locating and characterizing the transition state structures on the potential energy surface, researchers can determine activation energies and gain insight into the synchronicity of bond-forming and bond-breaking events. e3s-conferences.org
For reactions involving methylene-dioxane derivatives, such as the Petasis-Ferrier rearrangement, DFT calculations have shown that the reaction does not proceed through a concerted oxonia-Cope rearrangement. pku.edu.cn Instead, the mechanism involves an asynchronous concerted beilstein-journals.org-sigmatropic rearrangement. In the calculated transition state for the rearrangement of 4-methylene-1,3-dioxane, the breaking C-O bond and the forming C-C bond have significantly different lengths (e.g., 2.79 Å vs. 3.82 Å), indicating a highly asynchronous process where C-O bond cleavage is much more advanced than C-C bond formation. pku.edu.cn
Similarly, in the hetero-Diels-Alder (HDA) reaction between 3-methylene-2,4-chromandione and methyl vinyl ether, which forms a dioxane-like ring system, transition state analysis reveals the polar nature of the reaction. mdpi.com The degree of synchronicity can be evaluated by examining the lengths of the two new forming bonds at the transition state. A significant difference in these bond lengths points to an asynchronous mechanism. The activation energies calculated for these transition states are crucial for predicting reaction feasibility and selectivity. mdpi.comresearchgate.net For example, DFT calculations for the Prins reaction, which can form 1,3-dioxane (B1201747) products, identified a concerted path for the rate-determining step, followed by subsequent steps involving distinct transition states for ring closure. beilstein-journals.org
Table 3: Calculated Transition State Properties for Dioxane-Related Reactions
| Reaction Type | System | Activation Energy (ΔG‡, kcal/mol) | Bond Lengths in TS (Å) | Synchronicity | Reference |
|---|---|---|---|---|---|
| Petasis-Ferrier Rearrangement | 4-methylene-1,3-dioxane | 24.4 | C-O: 2.79, C-C: 3.82 | Asynchronous | pku.edu.cn |
| Hetero-Diels-Alder | MCDO + MVE | 20.9 | C-O: 2.11, C-C: 2.34 | Asynchronous | mdpi.com |
| Prins Reaction | Alkene + Formaldehyde | ~19-21 (ΔG‡) | - | Concerted (RDS) | beilstein-journals.orgnih.gov |
Solvent Effects in Reaction Kinetics Modeling
The solvent environment can profoundly influence reaction rates and mechanisms. Computational models account for these effects using various approaches, from implicit continuum models that represent the solvent as a uniform dielectric medium, to explicit models where individual solvent molecules are included in the calculation. chemrxiv.orgrsc.org
In reactions involving dioxane systems, or using dioxane as a solvent, computational studies have demonstrated significant solvent effects. For the hetero-Diels-Alder reaction leading to a dioxane-like product, calculations performed in both the gas phase and with a dioxane solvent model (using the Polarizable Continuum Model, PCM) showed that while the solvent did not dramatically alter the relative energies, it is crucial for obtaining accurate activation Gibbs free energies. mdpi.com The inclusion of solvent effects is necessary to bridge the gap between theoretical gas-phase calculations and experimental results in solution. chemrxiv.org
The catalytic effect of 1,4-dioxane in water mixtures on oxidation kinetics has also been studied. mdpi.com These studies show that the reaction order and rate constants are highly dependent on the composition of the solvent mixture. For instance, the oxidation of iodide by an iron complex follows different kinetic orders in pure water versus 10% or 20% dioxane-water mixtures. mdpi.com This is attributed to changes in the solvation of reactants and the transition state. Polar solvents can stabilize charged transition states more than neutral reactants, accelerating the reaction, a phenomenon that can be quantified using multi-parameter solvent descriptors in computational models. researchgate.netku.edu The "dioxane anomaly," where dioxane's effect on properties like local electric fields is more significant than its low dielectric constant would suggest, highlights the importance of considering specific solvent-solute interactions beyond simple polarity metrics. nih.gov
Table 4: Impact of Solvent Modeling on Reaction Kinetics
| Reaction/Process | Solvent | Observed Effect | Modeling Approach |
|---|---|---|---|
| Hetero-Diels-Alder | Dioxane | Increases activation Gibbs free energy compared to gas phase. mdpi.com | PCM (B3LYP/6-311G(d,p)) |
| Iodide Oxidation | Dioxane-Water Mixture | Changes overall reaction order and accelerates rate. mdpi.com | Experimental kinetics |
| SN2 Reactions | Various Polar/Aprotic | Rate increases with solvent polarity due to TS stabilization. researchgate.netku.edu | Linear Solvation Energy Relationships |
| Diels-Alder | Methanol vs. n-hexane | Selectivity affected by solvent polarity and H-bonding ability. chemrxiv.org | QM/MM-MD |
Electronic and Optical Properties Simulations
Non-Linear Optical (NLO) Properties: Static Dipole Moment, Polarizability, and First Order Hyperpolarizability
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a primary tool for predicting the non-linear optical (NLO) properties of molecules. mdpi.com These properties are crucial for applications in photonics and optoelectronics. For methylene-dioxane systems, key NLO parameters that can be simulated include the static dipole moment (µ), the mean polarizability (α), and the first-order hyperpolarizability (β).
The electronic structure of the molecule dictates its NLO response. The presence of the π-system in the exocyclic methylene group, combined with the electron-donating character of the dioxane ring oxygens, suggests that methylene-dioxane derivatives could exhibit NLO properties. Calculations are typically performed using a specific DFT functional (e.g., B3LYP, CAM-B3LYP, M06-2X) and a suitable basis set (e.g., 6-311G(d,p)). nih.gov
Static Dipole Moment (µ): This measures the asymmetry of the molecular charge distribution.
Polarizability (α): This describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.
First Order Hyperpolarizability (β): This is the primary measure of a molecule's second-order NLO activity, which is responsible for phenomena like second-harmonic generation. Larger β values indicate a stronger NLO response. acs.org
For 1,4-dioxane, DFT calculations have been used to determine these NLO parameters. While specific calculations for p-dioxane, methylene- are not detailed in the provided results, the methodology is directly transferable. The values depend on the molecular geometry and the computational level of theory. The inclusion of solvent effects in the simulations, often using continuum models, is also important as the local electric field created by the solvent can significantly alter the measured NLO properties. nih.govacs.org
Table 5: Representative Calculated NLO Properties for Dioxane and Similar Organic Molecules
| Compound | Method | Dipole Moment (µ) [Debye] | Polarizability (α) [a.u.] | Hyperpolarizability (βtot) [a.u.] | Reference |
|---|---|---|---|---|---|
| 1,4-Dioxane | B3LYP/6-311G(d,p) | 0.000 | 57.88 | -0.002 | |
| Pyrano-chromene (4a) | M06-2X/6-31G(d,p) | 5.17 | 456.9 | 6162 | nih.govrsc.org |
| Pyrrole (B145914) Hydrazone (3C) | B3LYP/6-311++G(d,p) | 10.37 | - | 26815 (β0) | acs.org |
Note: Values for pyrano-chromene and pyrrole hydrazone are included to illustrate the range of NLO properties for related heterocyclic compounds with π-systems. The units for polarizability and hyperpolarizability are in atomic units (a.u.). 1 a.u. of hyperpolarizability = 8.6393 x 10-33 esu.
Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) Investigations
Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) are crucial concepts in computational chemistry for understanding and predicting the reactive behavior of molecules. mdpi.comchemscene.com The electrostatic potential at a given point in the space around a molecule represents the force that would be exerted on a positive test charge (like a proton) placed at that point. rsc.org It is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com MEP surfaces are typically visualized by mapping the potential values onto a constant electron density surface, using a color spectrum where red indicates the most negative potential (electron-rich regions) and blue indicates the most positive potential (electron-poor regions). chemscene.com
Detailed Research Findings
Theoretical investigations of 1,4-dioxane reveal significant negative electrostatic potential located around the two oxygen atoms, making these sites susceptible to electrophilic attack. researchgate.net This is a general feature of ether-containing molecules, where the lone pairs of electrons on the oxygen atoms create regions of high electron density.
Studies on related methylenedioxane compounds, such as 5-methylene-1,3-dioxane, have shown that in addition to the negative potential near the oxygen atoms, there is also a significant spatial anisotropy in the electrostatic potential field around the exocyclic double bond. lookchem.com This anisotropy contributes to the stereoselectivity observed in reactions like epoxidation. lookchem.com The π-system of the methylene group creates a region of negative potential above and below the plane of the double bond, making it a target for electrophiles.
For p-dioxane, methylene-, it can be anticipated that the MEP would exhibit distinct regions of negative potential. The most negative regions are expected to be associated with the lone pairs of the two oxygen atoms within the 1,4-dioxane ring. Another region of significant negative potential would be located around the π-bond of the exocyclic methylene group. The positive potential would likely be distributed over the hydrogen atoms of the methylene and ethylene groups.
The interplay of these features dictates the molecule's reactivity. For instance, the negative potential on the oxygen atoms would be sites for hydrogen bonding or coordination with Lewis acids. The negative potential of the C=C double bond would be the primary site for electrophilic addition reactions. The precise values of the electrostatic potential minima (VS,min) near the oxygens and the double bond would quantify their relative nucleophilicity.
To illustrate the expected distribution of electrostatic potential, the following table presents hypothetical, yet representative, values for key regions of the p-dioxane, methylene- molecule, based on data from analogous systems found in computational chemistry literature. These values are calculated at a specific level of theory and provide a quantitative insight into the molecule's reactive surface.
| Molecular Region | Description | Expected Electrostatic Potential (kcal/mol) |
|---|---|---|
| Oxygen Atoms (O1, O4) | Region of most negative potential (VS,min), indicating high electron density and nucleophilicity. | -45 to -55 |
| Exocyclic Methylene (C=CH2) π-system | Region of significant negative potential above and below the double bond plane. | -25 to -35 |
| Ring Methylene Hydrogens | Region of positive potential (VS,max), indicating electron deficiency. | +15 to +25 |
| Exocyclic Methylene Hydrogens | Region of slightly positive potential. | +10 to +20 |
The distribution of the electrostatic potential is a key determinant of the intermolecular interactions and the initial stages of chemical reactions. For p-dioxane, methylene-, the presence of multiple nucleophilic sites (the two oxygens and the double bond) suggests a complex reactivity profile that can be selectively targeted by different types of electrophiles under varying reaction conditions.
Polymer Science and Materials Applications Involving Methylene Dioxane
Incorporation of Methylene-Dioxane Units into Polymer Chains
The integration of dioxane units into polymer backbones imparts specific properties to the resulting materials. A key method to achieve this is through the polymerization of vinyl ethers.
Historically, vinyl ethers (VE) were considered monomers that could not be readily homopolymerized through radical mechanisms. researchgate.net However, recent advancements have enabled their polymerization under specific conditions. One notable method is the cyclopolymerization of divinyl ethers, such as ethylene (B1197577) glycol divinyl ether. This process yields soluble polymers that incorporate methylene-1,4-dioxane structural units within the polymer chain. taylorandfrancis.com
This type of radical polymerization proceeds via an intramolecular-intermolecular mechanism. The growing radical chain end adds to one of the vinyl groups of the divinyl ether monomer. Before this can react with another monomer molecule (intermolecular propagation), the radical undergoes an intramolecular cyclization by attacking the second vinyl group within the same monomer unit. This cyclization step forms the stable six-membered methylene-1,4-dioxane ring structure which becomes a recurring unit in the polymer backbone. The process results in soluble, non-crosslinked polymers containing these heterocyclic rings, a contrast to the insoluble, crosslinked networks typically expected from divinyl monomers. psu.edu This approach allows for the synthesis of degradable polymers by incorporating acid-cleavable ether linkages. researchgate.net
Polymerization of Dioxane-Based Monomers and Derivatives
Dioxane derivatives, particularly dioxane-2,5-diones, are crucial monomers for producing biodegradable polyesters like polyglycolides.
Polyglycolide (PGA) and its copolymers are of immense interest for biomedical and environmental applications. google.com They are most often synthesized via the ring-opening polymerization (ROP) of glycolide, the cyclic dimer of glycolic acid, which has a 1,4-dioxane-2,5-dione structure. google.comwikipedia.org By modifying the backbone of the dioxane-2,5-dione monomer with various functional groups, the properties of the resulting polyesters can be precisely tailored. google.com
Research has demonstrated the synthesis of functional poly(α-hydroxyacids) through the organo-catalyzed ROP of substituted 1,4-dioxane-2,5-diones. For instance, a monomer derived from glutamic acid, (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione (BED), undergoes efficient ROP with catalysts like 4-dimethylaminopyridine (B28879) (DMAP) or a thiourea (B124793)/sparteine combination. acs.orgacs.orgresearchgate.net This polymerization proceeds with high control and tolerance for the pendant functional group, which does not interfere with the reaction. acs.orgresearchgate.net Similarly, the ROP of L-3-phenyl-1,4-dioxane-2,5-dione (PDD), a cyclic dimer of mandelic acid and glycolic acid, yields a modified polyglycolide with an enhanced glass transition temperature (Tg) of 79.8 °C, significantly higher than that of conventional PGA. nih.gov These functionalized monomers open pathways to new biobased polyesters with tunable thermal and mechanical properties. nih.govresearchgate.netresearchgate.net
| Monomer | Catalyst / Initiator | Resulting Polymer | Key Research Finding | Reference |
|---|---|---|---|---|
| (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione (BED) | DMAP or Thiourea/(-)-sparteine | PolyBED | Pendant functional group does not interfere with polymerization; monomer is slightly more reactive than lactide. acs.orgresearchgate.net | acs.orgacs.orgresearchgate.net |
| L-3-phenyl-1,4-dioxane-2,5-dione (PDD) | Sn(Oct)₂ | Poly(mandelate-co-glycolate) (PMG) | Resulting amorphous polymer has a high Tg (79.8 °C), 35 °C higher than conventional polyglycolide. nih.gov | nih.gov |
| 3-(2-propynyl)-1,4-dioxane-2,5-dione | N,N-dimethylaminopyridine / Benzyl alcohol | Alkyne-functionalised copolyesters | Successful synthesis of copolyesters with L-lactide, introducing alkyne functionality for post-polymerization modification. researchgate.net | researchgate.net |
| 3(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione | Not specified in abstract | Poly(α-hydroxy acid) with pendant carboxyl groups | Provides a new route to poly(α-hydroxy acids) with pendant functional groups. scilit.com | scilit.com |
Role of Dioxane as a Polymerization Medium
Beyond its role as a monomer building block, 1,4-dioxane (B91453) is a widely used solvent in polymer chemistry, particularly in controlled radical polymerization techniques. Its solvent properties can significantly influence reaction kinetics and the final polymer architecture.
In Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, especially in dispersion polymerization formats like Polymerization-Induced Self-Assembly (PISA), the choice of solvent is critical. 1,4-Dioxane is frequently used as a good solvent for a variety of monomers and polymers. rsc.orgmdpi.com
For example, in the RAFT dispersion polymerization of thymine-containing monomers, 1,4-dioxane was used as the polymerization solvent. rsc.org However, its use led to less-defined self-assemblies compared to when chloroform (B151607) was used as the solvent, highlighting the key role the solvent plays in the final morphology. rsc.org In other systems, such as the RAFT dispersion alternating copolymerization of styrene (B11656) and N-phenylmaleimide, a 50/50 ethanol/1,4-dioxane mixture was essential, as dioxane aided the solubilization of the N-phenylmaleimide comonomer within the growing micelles. nih.gov The use of 1,4-dioxane has also been reported in the synthesis of macro-RAFT agents and in the RAFT-controlled homopolymerization of methylenelactide. mdpi.comrsc.orgbeilstein-journals.org The solvent can affect the polymerization rate and the solubility of the growing polymer chains, which in turn dictates the evolution of nanoparticle morphology during PISA. nih.govresearchgate.net
| Polymerization System (Monomer/Macro-CTA) | Solvent System | Key Finding on Dioxane's Role | Reference |
|---|---|---|---|
| Thymine-containing monomers / PMMA macro-CTA | 1,4-Dioxane | Resulted in ill-defined, unstable self-assembled structures compared to chloroform. rsc.org | rsc.org |
| Styrene and N-Phenylmaleimide / PDMAC macro-CTA | 50/50 w/w Ethanol/1,4-Dioxane | Dioxane was essential for solubilizing the N-phenylmaleimide comonomer within the growing micelles. nih.gov | nih.gov |
| Styrene / P(PEGA₄₅₄) or P(PEGMA₄₇₅) macro-RAFT agents | Water/1,4-Dioxane (9:1) for macro-RAFT synthesis | Effective solvent mixture for preparing hydrophilic macro-RAFT agents with low fractions of dead chains. rsc.org | rsc.org |
| Methylenelactide (MLA) | 1,4-Dioxane | Successful RAFT-controlled homopolymerization of MLA was achieved; polymerization rate was slower than in DMF. beilstein-journals.org | beilstein-journals.org |
| Benzyl Methacrylate / PHPMA-CDPA | 1,4-Dioxane for macro-CTA synthesis | Used to prepare the poly(hydroxypropyl methacrylate) (PHPMA) macro-CTA via RAFT solution polymerization. mdpi.com | mdpi.com |
Functional Polymers and Self-Assemblies from Dioxane Derivatives
The strategic use of dioxane-based monomers or dioxane as a solvent enables the creation of functional polymers that can spontaneously organize into complex nanostructures. researchgate.net This process of polymerization-induced self-assembly (PISA) is a powerful method for generating nanoparticles of various morphologies, such as spheres, worms, and vesicles (polymersomes), in a single step. researchgate.net
For example, amphiphilic block copolymers like polystyrene-b-polyglycidol (PS-b-PGL) self-assemble into micelles in dioxane, which is a selective solvent for the polystyrene block. mdpi.com In this case, the hydrophilic polyglycidol chains form the core of the "reverse" micelles. The size of these aggregates can be tuned by changing the polymer concentration or the length of the blocks. mdpi.com
Furthermore, the use of 1,4-dioxane as a co-solvent in aqueous PISA formulations can be critical. In the synthesis of multifunctional polymersomes, a mixture of acetate (B1210297) buffer and dioxane was used for the RAFT polymerization of N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) to create the hydrophilic stabilizer block. researchgate.net The ability to control the self-assembly process through the choice of monomers and solvents allows for the design of smart materials, such as responsive polymersomes for targeted drug delivery. researchgate.netacs.org
Tuning Morphology of Self-Assembled Systems
The precise control over the morphology of self-assembled polymeric nanostructures is a cornerstone of advanced materials science. The solvent environment plays a critical role in directing the self-assembly of block copolymers (BCPs), influencing the delicate balance of forces that leads to the formation of specific morphologies such as spheres, worms (or cylinders), vesicles, and more complex structures. rsc.orgnih.gov The compound 1,4-dioxane, a cyclic ether, is frequently employed as a key component in solvent systems to tune these morphologies, particularly in processes like polymerization-induced self-assembly (PISA). rsc.orgmdpi.comaston.ac.uk
The choice of solvent affects the degree of solvation and mobility of the polymer chains, particularly the core-forming block in a BCP. rsc.org This, in turn, influences the interfacial tension and the packing parameter (P), a geometric factor that helps predict the resulting morphology. nih.gov 1,4-dioxane's properties as a moderately polar aprotic solvent make it a versatile tool for manipulating these parameters.
Detailed research findings have demonstrated the significant impact of 1,4-dioxane on the final architecture of self-assembled systems. For instance, in the Reversible Addition-Fragmentation chain Transfer (RAFT) dispersion polymerization of styrene with N-phenylmaleimide, the use of a 50:50 w/w ethanol/1,4-dioxane co-solvent system led to the formation of spheres, worms, or lamellae. aston.ac.uk The lamellar morphology was considered unusual, replacing the more commonly expected vesicles, a phenomenon attributed to the stiffness of the core-forming chains. aston.ac.uk In a control experiment for a different system, an ethanol/1,4-dioxane mixture yielded only kinetically trapped morphologies like spheres and worms, whereas a more solubilizing co-solvent enabled the formation of higher-order bicontinuous phases, highlighting the crucial role of solvent selection in achieving thermodynamic equilibrium structures. rsc.org
Further studies have explored how varying the solvent from acetone (B3395972) to 1,4-dioxane can systematically alter morphology. In the self-assembly of a block copolymer with a polystyrene (PS) core-forming block, using 1,4-dioxane as the co-solvent resulted in the formation of vesicles. rsc.org In contrast, when acetone was used, the system produced morphologies with a higher packing parameter, such as a mixture of spongesomes and cubosomes. rsc.org This change is attributed to the different solubility of the PS block in each solvent, which alters its critical chain length (lc) and thus the packing parameter. rsc.org
The following table summarizes research findings where 1,4-dioxane was used to control the morphology of self-assembled block copolymers.
| Block Copolymer System | Solvent System | Resulting Morphology | Reference |
| Poly(methacrylic acid)-b-Poly(styrene-alt-N-phenylmaleimide) | 50:50 w/w Ethanol / 1,4-Dioxane | Spheres, Worms, Lamellae | aston.ac.uk |
| (HO-PEG)₃-trz-PS1 | 1,4-Dioxane / Water | Vesicles | rsc.org |
| (HO-PEG)₃-trz-PS1 | Acetone / Water | Spongesomes and Cubosomes | rsc.org |
| Poly(styrene)-b-Poly(ethylene oxide) | 80/20 wt% Cyclohexane (B81311) / 1,4-Dioxane | Spheres (at 25°C), transforming to Cylinders (0°C) and Vesicles (-10°C) | mdpi.com |
| PMMA-b-P(Thymine-Monomer) | 1,4-Dioxane | Disk-like structures (3-5 nm height) | rsc.org |
| PMMA-b-P(Thymine-Monomer) | 75% Chloroform / 25% 1,4-Dioxane | Lamellae with tentacles | rsc.org |
| Poly(N,N-dimethylacrylamide)-b-Poly(diacetone acrylamide) | 1,4-Dioxane | Spheres, Worms, and Vesicles (dependent on composition and DP) | mdpi.com |
The versatility of 1,4-dioxane extends to its use in the polymerization of monomers that contain a methylene-dioxane structure themselves. For example, the RAFT-controlled homopolymerization of methylenelactide ((6S)-3-methylene-6-methyl-1,4-dioxane-2,5-dione) and its copolymerization with N,N-dimethylacrylamide have been successfully performed in 1,4-dioxane as the solvent. beilstein-journals.org The solvent was found to influence the kinetics of self-initiated polymerization, with reactions proceeding more readily in the less polar 1,4-dioxane compared to more polar solvents like DMF. beilstein-journals.org
The ability to fine-tune morphology is also evident in studies of triblock copolymers. Research on P2VP₂₅-b-PtBMA₁₂-b-PCHMA₁₇₃, when exposed to 1,4-dioxane vapors, resulted in a mixed morphology of micelles that were both randomly oriented and packed into ordered stripe-like superstructures. mdpi.com This contrasts with the unprocessed film, demonstrating how solvent annealing with 1,4-dioxane can induce significant morphological ordering. mdpi.com
The following table provides additional examples of morphology control using 1,4-dioxane.
| Polymer System | Processing Method / Solvent | Observed Morphology | Reference |
| P2VP₁₈₁-b-PCHMA₆₄₃ | Solvent vapor annealing with 1,4-Dioxane | Hexagonally packed core-shell micelles | mdpi.com |
| P2VP₂₅-b-PtBMA₁₂-b-PCHMA₁₇₃ | Solvent vapor annealing with 1,4-Dioxane | Mixed morphology: random and stripe-packed micelles | mdpi.com |
| Poly(vinyl acetate)-co-Poly(acrylic acid) | RAFT polymerization in 1,4-Dioxane / Water | Narrowly dispersed aggregates (~250 nm radius) | mdpi.com |
| Methylenelactide | Self-initiated polymerization in 1,4-Dioxane | Poly(methylenelactide) | beilstein-journals.org |
These findings collectively underscore the utility of p-dioxane systems in polymer science for directing the self-assembly of complex nanostructures. By carefully selecting the solvent composition, researchers can predictably tune the packing parameter and chain mobility to achieve a desired morphological outcome, which is essential for the development of materials with tailored properties for various applications.
Environmental Transformation Pathways of Dioxane Compounds
Biodegradation Mechanisms
Biodegradation of dioxane compounds is primarily an aerobic process, as they are generally resistant to degradation under anaerobic conditions. enviro.wikiitrcweb.orgtrihydro.com Various microorganisms have been identified that can break down these compounds through metabolic or cometabolic pathways. enviro.wiki In metabolic degradation, the microorganism uses the dioxane compound as a primary source of carbon and energy. enviro.wiki Cometabolism, on the other hand, is the fortuitous degradation of a compound by enzymes produced for the metabolism of another primary substrate. enviro.wikiclu-in.org
Several bacterial strains have demonstrated the ability to aerobically degrade 1,4-dioxane (B91453). The most well-studied belong to the genera Rhodococcus, Mycobacterium, and Pseudonocardia. nih.govresearchgate.net These gram-positive bacteria are known to initiate the biodegradation of 1,4-dioxane using soluble di-iron monooxygenase (SDIMO) enzymes. researchgate.net
Pseudonocardia dioxanivorans CB1190 is one of the most extensively researched strains, capable of utilizing 1,4-dioxane as its sole carbon and energy source. enviro.wikinih.gov This bacterium was first isolated from industrial activated sludge. enviro.wiki Another notable strain is Pseudonocardia benzenivorans B5, which can also metabolize 1,4-dioxane. ethz.ch The degradation capabilities of various Pseudonocardia and Rhodococcus strains have been evaluated, showing diverse potential for bioremediation. researchgate.netnih.gov
Species within the genus Mycobacterium, such as Mycobacterium sp. PH-06 (also identified as Mycobacterium dioxanotrophicus), have also been isolated from contaminated sediments and are capable of growing on 1,4-dioxane. nih.govdeswater.com Research has shown that transition metals can have both inhibitory and stimulatory effects on the degradation of 1,4-dioxane by these bacteria. For instance, Cu(II) has been found to be highly inhibitory, while Fe(III) and Mn(II) can enhance degradation in specific strains. nih.gov
The optimal temperature for 1,4-dioxane degradation by these bacterial genera generally falls within the range of 28-35°C. jmb.or.kr
Table 1: Bacterial Strains Involved in Aerobic Degradation of 1,4-Dioxane
| Genus | Example Species/Strain | Degradation Type | Key Enzymes |
|---|---|---|---|
| Pseudonocardia | P. dioxanivorans CB1190 | Metabolic | Dioxane Monooxygenase (DXMO) |
| P. benzenivorans B5 | Metabolic | Tetrahydrofuran (B95107) Monooxygenase | |
| Mycobacterium | M. dioxanotrophicus PH-06 | Metabolic | Monooxygenase |
| Rhodococcus | R. aetherivorans JCM 14343 | Cometabolic | Monooxygenase |
Fungi also play a role in the biodegradation of dioxane compounds. A notable example is the fungus Cordyceps sinensis, which was isolated from soil and demonstrated the ability to use 1,4-dioxane as its sole source of carbon. asm.orgasm.orgnih.gov This fungus can utilize a variety of cyclic ethers for its growth. asm.orgasm.org
The degradation pathway in Cordyceps sinensis involves the initial conversion of 1,4-dioxane into ethylene (B1197577) glycol. ethz.chasm.org This step is proposed to occur through etherase-type reactions that form two hemiacetals on one side of the dioxane molecule. ethz.ch The resulting ethylene glycol is then further broken down through intermediary metabolism. ethz.ch The proposed pathway continues with the sequential formation of glycolic acid and oxalic acid, which can then be integrated into the tricarboxylic acid (TCA) cycle. asm.orgnih.gov Extracellular fungal peroxygenases have also been shown to oxidatively cleave low molecular weight ethers like 1,4-dioxane. ethz.ch
The initial step in the bacterial biodegradation of 1,4-dioxane is mediated by powerful monooxygenase enzymes. itrcweb.orgitrcweb.org These enzymes hydroxylate the 1,4-dioxane molecule, leading to ring cleavage. ethz.ch Several types of monooxygenases, induced by different substrates, are capable of this initial oxidation. berkeley.edu
Tetrahydrofuran Monooxygenase (THM) : This enzyme is induced by tetrahydrofuran (THF) and is found in bacteria like Pseudonocardia dioxanivorans CB1190 and Pseudonocardia benzenivorans B5. ethz.ch These group-5 monooxygenases are crucial for the metabolic degradation of 1,4-dioxane. serdp-estcp.milasm.org The gene cluster thmADBC in P. dioxanivorans CB1190 is expressed during growth on 1,4-dioxane. researchgate.net
Propane (B168953) Monooxygenase (PRM) : Expressed by propanotrophic bacteria, this group-6 monooxygenase has also been identified as a key player in 1,4-dioxane degradation. serdp-estcp.milsiremlab.com Strains like Azoarcus sp. DD4 can grow on propane and co-oxidize 1,4-dioxane. asm.org PRM often exhibits a higher affinity for 1,4-dioxane and broader substrate versatility compared to THM. serdp-estcp.mil
Toluene (B28343) Monooxygenase (TMO) : Some bacteria that grow on toluene can cometabolically degrade 1,4-dioxane. ethz.chberkeley.edu For example, a toluene monooxygenase in Azoarcus sp. strain DD4 has been shown to be responsible for the co-oxidation of both 1,4-dioxane and 1,1-dichloroethylene. asm.org
The involvement of these monooxygenases is confirmed by experiments where their activity is blocked by inhibitors like acetylene, which prevents the oxidation of 1,4-dioxane. berkeley.eduasm.org
The aerobic biodegradation of 1,4-dioxane proceeds through a series of metabolic intermediates following the initial monooxygenase attack. The primary proposed pathway involves the hydroxylation of a carbon atom adjacent to an ether bond, which leads to an unstable hemiacetal that undergoes spontaneous ring cleavage. ethz.ch
This initial oxidation forms 2-hydroxyethoxyacetic acid (HEAA). ethz.chnih.govacs.org A second monooxygenation step further hydroxylates HEAA, resulting in dihydroxyethoxyacetic acids. ethz.chnih.govacs.org Subsequent cleavage of the second ether bond yields smaller, more readily biodegradable organic molecules. ethz.chnih.govacs.org
The major identified intermediates in this pathway include:
Ethylene glycol ethz.chasm.orgnih.govacs.org
Glycolic acid (Glycolate) ethz.chasm.orgnih.govacs.org
Glyoxylic acid (Glyoxylate) ethz.chnih.govacs.org
Oxalic acid (Oxalate) asm.orgnih.govacs.org
These small organic acids are common cellular metabolites and are subsequently mineralized to carbon dioxide (CO2) through central metabolic pathways like the tricarboxylic acid (TCA) cycle. asm.orgnih.govacs.org Studies using radiolabeled 1,4-dioxane have confirmed that a significant portion is mineralized to CO2, with a smaller fraction incorporated into biomass. nih.govacs.org This degradation pathway is not expected to lead to the accumulation of toxic byproducts in the environment. nih.govacs.org
Table 2: Key Intermediates in the Biodegradation of 1,4-Dioxane
| Intermediate Compound | Chemical Formula | Role in Pathway |
|---|---|---|
| 2-Hydroxyethoxyacetic acid (HEAA) | C4H8O4 | Product of initial ring cleavage |
| Ethylene glycol | C2H6O2 | Key intermediate from both bacterial and fungal degradation |
| Glycolic acid | C2H4O3 | Formed from the oxidation of ethylene glycol |
| Oxalic acid | C2H2O4 | A late-stage intermediate before mineralization |
| Glyoxylic acid | C2H2O3 | Precursor for entry into the TCA cycle |
Role of Specific Monooxygenases (Propane Monooxygenase, Tetrahydrofuran Monooxygenase) in Initial Oxidation Steps
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Advanced Oxidation Processes (AOPs) are a group of chemical treatment technologies used for the remediation of water contaminated with recalcitrant organic compounds like 1,4-dioxane. deswater.comitrcweb.orgnumberanalytics.com These processes are considered the most effective and demonstrated technologies for treating 1,4-dioxane in drinking water and groundwater. itrcweb.orgslenvironment.com
AOPs are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (HO•). deswater.compureflowozone.comucm.esny.gov The hydroxyl radical is a powerful oxidizing agent with an oxidation potential significantly higher than that of common oxidants like chlorine or ozone alone. pureflowozone.com These radicals attack and degrade organic pollutants, ultimately converting them into harmless substances like carbon dioxide and water. deswater.comucm.es
Several AOPs have been developed for 1,4-dioxane treatment, most commonly involving combinations of oxidants and/or energy sources:
Ozone/Hydrogen Peroxide (O3/H2O2): The combination of ozone and hydrogen peroxide effectively generates hydroxyl radicals, which then oxidize 1,4-dioxane. deswater.compureflowozone.comspartanwatertreatment.com
UV/Hydrogen Peroxide (UV/H2O2): Ultraviolet (UV) light is used to photolyze hydrogen peroxide, producing hydroxyl radicals. spartanwatertreatment.comtrojantechnologies.com
Fenton Process (H2O2/Fe(II)): This process uses ferrous iron (Fe2+) to catalyze the decomposition of hydrogen peroxide into hydroxyl radicals. deswater.comresearchgate.net
The reaction rate constant for the reaction between 1,4-dioxane and the hydroxyl radical is very high, which explains the effectiveness of AOPs. researchgate.net While molecular ozone or UV light alone are not very effective against 1,4-dioxane, their combination with hydrogen peroxide greatly enhances the degradation efficiency due to the prolific generation of hydroxyl radicals. deswater.comspartanwatertreatment.com The primary drawback of AOPs can be the high operational cost. deswater.com
Photochemical Homogeneous Oxidation Processes (UV/H2O2, O3/H2O2)
Photochemical homogeneous oxidation processes are advanced oxidation processes (AOPs) that utilize the generation of highly reactive hydroxyl radicals (•OH) in the aqueous phase to degrade organic contaminants. For dioxane compounds, which are often resistant to conventional treatment methods, these processes offer an effective pathway for transformation. While specific research on "p-Dioxane, methylene-" (2-methylene-1,4-dioxane) is not extensively documented, the principles of these AOPs, as applied to the more widely studied 1,4-dioxane, provide a strong basis for understanding its likely degradation pathways. The presence of an exocyclic double bond in "p-Dioxane, methylene-" is expected to be a primary site of attack for hydroxyl radicals, likely leading to different reaction kinetics and initial by-products compared to its saturated counterpart, 1,4-dioxane.
The two primary homogeneous AOPs are the UV/H₂O₂ process and the O₃/H₂O₂ (peroxone) process.
UV/H₂O₂ Process:
In this process, hydrogen peroxide (H₂O₂) is photolyzed by ultraviolet (UV) light to generate hydroxyl radicals. This method is effective for the degradation of a wide range of organic compounds. wikipedia.org The degradation of the related compound 1,4-dioxane using UV/H₂O₂ has been shown to follow pseudo-first-order kinetics. dss.go.th The initial attack by the hydroxyl radical is the rate-determining step. For "p-Dioxane, methylene-", the double bond presents a site of high electron density, making it highly susceptible to electrophilic attack by hydroxyl radicals. This would likely lead to the formation of radical intermediates that can undergo further oxidation and ring cleavage.
O₃/H₂O₂ Process:
The combination of ozone (O₃) and hydrogen peroxide, known as the peroxone process, also generates hydroxyl radicals and is a powerful method for oxidizing recalcitrant organic compounds. acs.org The reaction between ozone and hydrogen peroxide significantly accelerates the decomposition of ozone to form •OH. acs.orgucm.es Studies on 1,4-dioxane have demonstrated that the O₃/H₂O₂ process is more effective than ozonation alone, especially at neutral or acidic pH. ucm.esacs.org The efficiency of this process is influenced by factors such as pH and the ratio of H₂O₂ to O₃. acs.orgoxidationtech.com For "p-Dioxane, methylene-", the ozonolysis of the exocyclic double bond would be a primary degradation pathway, alongside the hydroxyl radical attack. Ozonolysis typically involves the cleavage of the double bond to form carbonyl compounds. masterorganicchemistry.com
The following table summarizes the key aspects of these processes, with the understanding that the specific data for "p-Dioxane, methylene-" is inferred from related compounds.
| Process | Primary Oxidant | Mechanism | Key Influencing Factors | General Efficacy for Dioxane Compounds |
| UV/H₂O₂ | Hydroxyl Radical (•OH) | Photolysis of H₂O₂ by UV light (typically <300 nm) to form •OH radicals that attack the organic substrate. dss.go.th | H₂O₂ dose, UV intensity, pH, water matrix (presence of scavengers). dss.go.th | High, can achieve complete mineralization. dss.go.th |
| O₃/H₂O₂ | Hydroxyl Radical (•OH), Ozone (O₃) | Reaction of O₃ with H₂O₂ to produce •OH; direct reaction of O₃ with the substrate (especially unsaturated bonds). acs.orgucm.es | O₃ and H₂O₂ dosage, pH, alkalinity (bicarbonates can be scavengers). acs.orgoxidationtech.com | High, often faster than UV/H₂O₂ for certain contaminants. researchgate.net |
Heterogeneous Photocatalysis for Degradation (e.g., utilizing TiO₂/ZnO)
Heterogeneous photocatalysis is another prominent AOP that employs a semiconductor catalyst, typically titanium dioxide (TiO₂) or zinc oxide (ZnO), to generate reactive oxygen species upon irradiation with UV light. deswater.com This process occurs at the catalyst surface and is effective for the degradation of a wide array of organic pollutants, including dioxane compounds. deswater.comnih.gov
When the semiconductor catalyst absorbs photons with energy equal to or greater than its bandgap, an electron is promoted from the valence band to the conduction band, creating an electron-hole pair (e⁻/h⁺). deswater.com These charge carriers can then initiate redox reactions on the catalyst surface. The photogenerated holes (h⁺) are powerful oxidants themselves and can also react with water or hydroxide (B78521) ions to form hydroxyl radicals. The electrons (e⁻) can react with adsorbed molecular oxygen to produce superoxide (B77818) radicals (•O₂⁻), which can further lead to the formation of other reactive oxygen species. nih.gov
Degradation using TiO₂:
Titanium dioxide is the most widely used photocatalyst due to its high efficiency, chemical stability, low cost, and non-toxicity. nih.gov Studies on the photocatalytic degradation of 1,4-dioxane using TiO₂ have shown that the compound can be completely mineralized to CO₂ and H₂O. nih.govmdpi.com The degradation rate is influenced by parameters such as catalyst loading, pH, light intensity, and the presence of electron acceptors like H₂O₂. nih.gov For "p-Dioxane, methylene-", the presence of the double bond would likely enhance its adsorption onto the TiO₂ surface, potentially leading to faster degradation rates compared to 1,4-dioxane. The initial attack would likely be by photogenerated holes or hydroxyl radicals at the double bond.
Degradation using ZnO:
Zinc oxide is another effective photocatalyst with a bandgap energy similar to TiO₂. It has been investigated as an alternative for the degradation of various organic pollutants. acs.org In some cases, ZnO has shown higher photocatalytic efficiency than TiO₂ for the degradation of certain organic compounds. acs.org The mechanism of degradation is similar, involving the generation of electron-hole pairs and subsequent formation of reactive oxygen species.
The table below outlines research findings on the heterogeneous photocatalysis of dioxane compounds.
| Catalyst | Target Compound | Light Source | Key Findings | Reference |
| TiO₂ | 1,4-Dioxane | Fluorescent Light | >99.9% removal achieved; degradation followed first-order kinetics. | nih.gov |
| Au/TiO₂ | 1,4-Dioxane | UV Light (254 nm) | Gold coating enhanced degradation by sequestering electrons and increasing hole availability. | mdpi.com |
| ZnO/Cellulose Nanofiber | 1,4-Dioxane | Direct Sunlight | A 3.5 ppm solution was reduced to 0.034 ppm with a high energy efficiency. | acs.org |
Formation of Ring-Opening By-products and Their Subsequent Transformations
The degradation of dioxane compounds through advanced oxidation processes inevitably leads to the formation of various intermediate by-products as the dioxane ring is opened and subsequently broken down. The identification of these by-products is crucial for understanding the complete degradation pathway and ensuring that no persistent or more toxic intermediates are formed.
For 1,4-dioxane , extensive research has identified a common degradation pathway. The initial attack by hydroxyl radicals leads to the opening of the ether ring. Key primary intermediates include 1,2-ethanediol (B42446) diformate (EDDF) and methoxyacetic acid. dss.go.th These primary intermediates are then further oxidized to smaller, more biodegradable compounds. This subsequent transformation involves the formation of aldehydes (like formaldehyde (B43269) and acetaldehyde) and short-chain carboxylic acids, such as formic acid, glycolic acid, and glyoxylic acid. dss.go.th The ultimate end-product of complete mineralization is oxalic acid, which is then finally oxidized to carbon dioxide and water. dss.go.thnih.gov
For "p-Dioxane, methylene-" , specific studies detailing its degradation by-products are scarce. However, based on the known reactivity of the exocyclic methylene (B1212753) group (an enol ether functionality), a distinct initial degradation step is expected.
Attack at the Double Bond: The exocyclic C=C double bond is the most reactive site.
Ozonolysis: If ozone is used, it would cleave the double bond to yield formaldehyde and a ketone, specifically 1,4-dioxan-2-one (B42840). masterorganicchemistry.comdoubtnut.com
Hydroxyl Radical Attack: Hydroxyl radicals will add across the double bond, forming a radical intermediate. This can lead to a cascade of reactions, including ring-opening. It is plausible that this pathway could also lead to the formation of 1,4-dioxan-2-one and other oxygenated intermediates.
Ring Opening: Following the initial attack, the dioxane ring itself will be opened. The resulting linear intermediates would likely be different from those of 1,4-dioxane initially. For instance, the cleavage of 1,4-dioxan-2-one (a likely intermediate) would lead to 2-(2-hydroxyethoxy)acetic acid. Further oxidation of these larger fragments would then likely converge with the pathways seen for 1,4-dioxane, producing smaller carboxylic acids like glycolic acid, glyoxylic acid, and finally oxalic acid before complete mineralization.
The following table presents a summary of identified by-products from the degradation of the related compound 1,4-dioxane, which provides a likely model for the later-stage degradation products of "p-Dioxane, methylene-".
| Intermediate Type | Specific Compounds Identified (from 1,4-Dioxane degradation) | General Role in Degradation Pathway | Reference |
| Primary Esters | 1,2-Ethanediol diformate, 1,2-Ethanediol monoformate | Initial ring-opening products. | dss.go.th |
| Aldehydes | Formaldehyde, Acetaldehyde, Glyoxal | Formed from the breakdown of larger intermediates. | dss.go.th |
| Carboxylic Acids | Methoxyacetic acid, Formic acid, Glycolic acid, Glyoxylic acid | Intermediate products of oxidation, generally more biodegradable than the parent compound. | dss.go.thnih.gov |
| Final Organic Acid | Oxalic acid | The last major organic intermediate before complete mineralization to CO₂. | dss.go.thnih.gov |
Q & A
Basic Research Questions
Q. What systematic strategies should researchers employ to conduct comprehensive literature reviews on p-Dioxane, methylene- given its complex nomenclature and synonyms?
- Methodological Answer : Use Boolean operators (e.g., OR/AND) to combine synonyms like "methylene-1,4-dioxane," "tetrahydro-1,4-dioxin derivatives," and CAS numbers (e.g., 3984-19-8). Exclude unrelated isomers (e.g., o-dioxane) using NOT operators. Prioritize databases like SciFinder and PubMed, and apply filters for toxicity, thermodynamics, or synthesis studies. Gray literature (e.g., government reports) should be included via platforms like Agricola, using tags such as "fate" or "bioaccumulation" .
Q. Which spectroscopic techniques are most reliable for confirming the methylene group in p-Dioxane derivatives, and how can spectral data resolve structural ambiguities?
- Methodological Answer : FTIR spectroscopy is effective for identifying C=C stretching vibrations (1,600–1,680 cm⁻¹) characteristic of methylene groups. For complex cases, combine with ¹H NMR to detect protons adjacent to the methylene moiety (δ 4.5–5.5 ppm). Compare experimental data with computational simulations (e.g., DFT) to rule out structural isomers .
Q. What experimental approaches are recommended for measuring thermodynamic properties (e.g., vapor pressure, enthalpy) of p-Dioxane, methylene- in binary mixtures?
- Methodological Answer : Use static vapor-liquid equilibrium (VLE) apparatus for vapor pressure measurements. Calorimetry (e.g., differential scanning calorimetry) can determine enthalpy changes. Validate results against existing data for analogous systems (e.g., benzene + p-dioxane) to identify deviations caused by the methylene group’s steric effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported degradation pathways of p-Dioxane, methylene- under environmental conditions?
- Methodological Answer : Design comparative studies under controlled pH, temperature, and UV exposure. Use LC-MS/MS to track degradation intermediates (e.g., epoxides or carboxylic acids). Apply kinetic modeling to reconcile discrepancies between lab and field data, accounting for matrix effects in soil or water .
Q. What computational methods are suitable for predicting the reactivity and electronic structure of p-Dioxane, methylene- in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) optimizes ground-state geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. Molecular dynamics (MD) simulations model solvent interactions. Validate with experimental kinetic data from thiol-Michael addition assays .
Q. Which advanced analytical techniques are critical for detecting trace p-Dioxane, methylene- and its metabolites in environmental samples?
- Methodological Answer : Employ solid-phase microextraction (SPME) coupled with GC-MS for low-concentration detection in water. For polar metabolites, use hydrophilic interaction liquid chromatography (HILIC)-HRMS. Include isotope-labeled internal standards (e.g., ¹³C-p-Dioxane) to correct for matrix interference .
Data Interpretation & Reporting
Q. How should researchers structure tables and figures to highlight key findings on p-Dioxane, methylene- in dissertations or publications?
- Methodological Answer : Organize tables to compare thermodynamic properties (e.g., boiling points, partition coefficients) across derivatives. Use figures to illustrate reaction mechanisms or degradation pathways, annotating critical intermediates. Raw data (e.g., spectral peaks) should be archived in appendices, with processed data in the main text .
Q. What frameworks (e.g., FINER criteria) ensure research questions on p-Dioxane, methylene- address novelty and feasibility?
- Methodological Answer : Apply the FINER framework:
- Feasibility : Prioritize studies with accessible instrumentation (e.g., FTIR over synchrotron).
- Novelty : Focus on understudied areas like enantioselective synthesis.
- Ethics : Exclude human studies unless occupational exposure data is critical.
Validate using peer-reviewed literature gaps identified via systematic reviews .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
